The table below summarizes the core molecular characteristics of Azide-PEG6-Tos:
| Property | Description |
|---|---|
| CAS Number | 906007-10-1 [1] [2] [3] |
| Molecular Formula | C~19~H~31~N~3~O~8~S [1] [2] [3] |
| Molecular Weight | 461.53 g/mol [1] [2] [3] |
| IUPAC Name | 2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate [3] |
| Appearance | Colorless to light yellow liquid [1] [2] |
| Solubility | Soluble in aqueous media and DMSO [4] [3] |
The functionality of this compound is defined by its three distinct molecular regions.
Diagram: The bifunctional structure of this compound, showing the azide "click chemistry" handle, the solubilizing PEG spacer, and the reactive tosylate group.
The azide group enables highly efficient and selective Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with molecules containing alkyne groups. It can also undergo metal-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with DBCO or BCN groups, which is crucial for modifying sensitive biomolecules [2] [4].
The tosylate group is an excellent leaving group in nucleophilic substitution reactions. It can be displaced by nucleophiles such as amines, thiols, and alcohols, allowing for easy attachment of the PEG chain to another molecule [4] [3].
The hexaethylene glycol chain is a non-cleavable linker that offers several advantages [5]:
This compound is a versatile tool in scientific research, with key applications including:
While the search results do not provide a complete step-by-step synthesis protocol for this compound itself, they offer insights into general procedures and characterization methods for related azide-PEG compounds [6].
A common two-step synthesis involves converting a hydroxyl-terminated PEG (PEG-OH) first to a mesylate (PEG-OMs), and then to the azide (PEG-N₃) [6]:
Proper characterization is critical for confirming the structure and purity of the compound and its conjugates [6]:
The table below compares this compound with other common azide-functionalized PEG linkers:
| Compound Name | Functional Groups | Unique Features / Applications |
|---|---|---|
| This compound | Azide, Tosylate | Tosylate is a good leaving group for nucleophilic substitution [4]. |
| Azide-PEG3-OH | Azide, Hydroxyl | Shorter PEG chain; more hydrophilic [3]. |
| Azide-PEG4-OH | Azide, Hydroxyl | Intermediate PEG length; versatile [3]. |
| Azido-PEG11-Amine | Azide, Amine | Longer PEG chain; suitable for amine coupling [3]. |
| Azide-PEG-NHS Ester | Azide, NHS Ester | Reactive NHS group; suitable for amine coupling [3]. |
| N3-PEG6-COOH | Azide, Carboxylic Acid | Carboxylic acid can form amide bonds with amines [9]. |
This compound is a powerful tool for researchers in drug development and bioconjugation. Its well-defined reactivity and flexible PEG spacer make it particularly valuable for constructing complex molecules like PROTACs and advanced drug delivery systems.
The table below summarizes the fundamental molecular properties of Azide-PEG6-Tos that influence its solubility and application [1] [2] [3].
| Property | Description |
|---|---|
| CAS Number | 906007-10-1 |
| Molecular Formula | C₁₉H₃₁N₃O₈S |
| Molecular Weight | 461.53 g/mol |
| Appearance | Colorless to light yellow liquid |
| Aqueous Solubility | Increased by 6 PEG units; no specific quantitative data available. |
| Common Solvent | Soluble in DMSO [4]. |
This compound is a heterobifunctional reagent, meaning it has two different reactive ends, making it highly useful for bioconjugation and creating complex molecules like PROTACs (Proteolysis Targeting Chimeras) [1] [2] [3].
The diagram below illustrates its two primary reaction pathways:
Reactive Group 1: Azide (N₃)
Reactive Group 2: Tosylate (OTs)
This compound is a heterobifunctional polyethylene glycol (PEG) derivative widely used as a building block in constructing PROTACs and for bioconjugation via click chemistry [1] [2] [3].
Table 1: Fundamental Chemical and Physical Properties
| Property | Specification |
|---|---|
| CAS Number | 906007-10-1 [1] [2] [3] |
| Molecular Formula | C₁₉H₃₁N₃O₈S [1] [2] [3] |
| Molecular Weight | 461.53 g/mol [1] [2] [3] |
| IUPAC Name | 2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate [2] [3] |
| Purity | Typically ≥ 98% [2] |
| Appearance | Colorless to light yellow liquid [1] [3] |
| Solubility | Soluble in DMSO [4] |
| Storage | -20°C for short-term (1 month in solvent); -80°C for long-term (6 months in solvent) [1] |
Table 2: Structural Components and Their Functions
| Structural Component | Description | Role in Chemistry |
|---|---|---|
| Azide Group (N₃) | Linear, electron-rich moiety at one terminus [1]. | Enables copper-catalyzed (CuAAC) or strain-promoted (SPAAC) cycloaddition with alkynes, DBCO, or BCN groups [1] [3]. |
| PEG Spacer (6 units) | A chain of six ethylene glycol units (-CH₂CH₂O-) [1]. | Enhances water solubility; provides flexibility and optimal length for ternary complex formation in PROTACs [5] [6] [7]. |
| Tosylate Group (OTs) | An excellent leaving group (p-toluenesulfonate) at the opposite terminus [3]. | Undergoes nucleophilic substitution reactions with amines, thiols, or alcohols [3]. |
The primary application of this compound is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) [1] [3]. PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and degradation by the proteasome [1] [7].
Synthetic Strategy: this compound serves as a versatile linker to connect the two key moieties of a PROTAC [1]. Its bifunctional nature allows for a modular assembly strategy, as visualized below.
Synthetic route for PROTAC assembly using this compound as a heterobifunctional linker.
Key Advantages of PEG Linkers:
1. Conjugation via Tosylate Group (Nucleophilic Substitution) The tosylate group is highly reactive towards nucleophiles. A typical reaction with an amine proceeds as follows [3]:
2. Conjugation via Azide Group (Click Chemistry) The resulting intermediate from the first step can then be conjugated via its azide group.
Key Handling and Storage Considerations:
While PEG linkers are common, the choice of linker is a critical determinant of PROTAC performance [7] [9].
Table 3: Common Types of Linkers in PROTAC Design
| Linker Type | Key Features | Considerations |
|---|---|---|
| PEG-based (e.g., this compound) | Flexible, hydrophilic, improves solubility, easily tunable length [6] [9]. | May have reduced metabolic stability; can be more challenging to synthesize [9]. |
| Alkyl-chain | Synthetically accessible, chemically stable [5] [9]. | Tend to be hydrophobic, which may limit aqueous solubility [9]. |
| Rigid (e.g., Triazole, Piperazine) | Restricts conformation, can improve metabolic stability and selectivity [9]. | Less flexible, which may not be suitable for all target interfaces. |
The table below summarizes the key specifications for this compound based on the manufacturer's Certificate of Analysis (CoA) [1].
| Specification | Detail |
|---|---|
| Product Name | This compound [1] |
| Product Number | GMSL-1080 [1] |
| CAS Number | 906007-10-1 [1] |
| Long Term Storage | 2-8°C [1] |
| Purity (HPLC) | 95-98% [1] |
| Expiry Date | 30-12-2025 (Valid for two years from manufacture if stored as recommended) [1] |
Based on the available data for this compound and related compounds, here are some key considerations for researchers.
This compound is a bifunctional linker critical in bioconjugation and chemical synthesis [7].
The following diagram illustrates the structure of this compound and its potential reaction with an amine via the tosylate group, and an alkyne via the azide group.
When planning experiments with this compound, consider the following protocols based on standard practices for such linkers.
Azide-PEG6-Tos is primarily used in bioconjugation and the synthesis of complex molecules like PROTACs (Proteolysis Targeting Chimeras) [1] [2]. Its value lies in enabling two distinct and sequential chemical reactions.
Reaction 1: Tosylate Group Nucleophilic Substitution
Reaction 2: Azide Group Click Chemistry
The following diagram illustrates this sequential two-step conjugation workflow:
Diagram 1: The two-step experimental workflow for using this compound in bioconjugation, first reacting the tosylate, then the azide.
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the structure and purity of this compound. The following table summarizes the characteristic ¹H NMR signals [5]:
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic H (ortho to SO₂) | ~7.78 | doublet | 2H |
| Aromatic H (meta to SO₂) | ~7.33 | doublet | 2H |
| -CH₃ (tosyl methyl) | ~2.44 | singlet | 3H |
| -CH₂-OTs | ~4.15 | triplet | 2H |
| N₃-CH₂- | ~3.38 | triplet | 2H |
| -OCH₂CH₂O- (PEG backbone) | ~3.55-3.70 | multiplet | 20H |
The ¹³C NMR spectrum provides complementary data, with key signals including the tosylate methyl carbon at ~21.7 ppm, the carbon adjacent to the azide at ~50-51 ppm, and the PEG backbone carbons in the region of ~69-71 ppm [5].
This compound is one of a family of heterobifunctional PEG linkers. The choice of linker depends on the required PEG length and the second functional group. The table below compares it with several analogues [5] [4]:
| Compound Name | Functional Groups | Molecular Weight | Unique Features / Applications |
|---|---|---|---|
| This compound | Azide, Tosylate | 461.53 g/mol | Standard length; tosylate is a good leaving group. |
| Azide-PEG2-Tos | Azide, Tosylate | 285.32 g/mol | Shorter spacer; less hydrophilic [4]. |
| Azide-PEG12-Tos | Azide, Tosylate | 725.85 g/mol | Longer spacer; increased solubility and distance [4]. |
| N3-PEG6-OH | Azide, Hydroxyl | 307.34 g/mol | Hydroxyl group can be activated or converted [6]. |
| N3-PEG6-NH₂ | Azide, Amine | 350.41 g/mol | Amine group for coupling to carboxylates or carbonyls [6]. |
| N3-PEG6-COOH | Azide, Carboxylic Acid | 379.41 g/mol | Carboxyl group for amide bond formation [6]. |
The relationships between this compound and its key analogues can be visualized based on their functional groups:
Diagram 2: Logical relationships between this compound and similar compounds, showing variations in PEG length and terminal functional groups.
This compound (CAS: 906007-10-1) is a heterobifunctional polyethylene glycol derivative that has become an indispensable tool in modern chemical biology and drug discovery. This compound features an azide group at one terminus and a tosylate leaving group at the other, connected by a hexaethylene glycol spacer. This specific molecular architecture enables its versatile application in bioconjugation chemistry, where it serves as a fundamental building block for creating complex molecular architectures through click chemistry methodologies. The advent of click chemistry, recognized by the 2022 Nobel Prize in Chemistry, has revolutionized synthetic approaches in biomedical research by providing highly efficient, selective, and bioorthogonal reactions that proceed reliably in demanding environments, including living systems [1].
The significance of this compound lies in its dual functionality: the azide group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, while the tosylate group serves as an excellent substrate for nucleophilic substitution reactions with various functional groups. The PEG6 spacer enhances water solubility, reduces immunogenicity, and provides appropriate spatial separation between conjugated molecules, which is particularly valuable in the design of PROTACs (Proteolysis Targeting Chimeras) and drug delivery systems [2] [3]. The reliability and efficiency of click chemistry reactions employing this compound have made it a cornerstone in the toolkit of researchers working across diverse fields including medicinal chemistry, chemical biology, pharmaceutical sciences, and materials science.
This compound possesses a well-defined molecular structure that confers specific physicochemical properties essential for its applications in chemical biology and drug development. The compound has a molecular weight of 461.53 g/mol with the molecular formula C19H31N3O8S, comprising approximately 49.45% carbon, 6.77% hydrogen, 9.11% nitrogen, 27.74% oxygen, and 6.94% sulfur by elemental composition [3]. The hexaethylene glycol chain creates a hydrophilic spacer that significantly enhances aqueous solubility, a critical property for biological applications, while maintaining conformational flexibility that allows connected functional groups to interact optimally with their molecular targets.
The compound typically presents as a colorless to light yellow oily liquid at room temperature, reflecting the flexible nature of the PEG backbone [2]. It demonstrates good solubility in various organic solvents, particularly DMSO, which facilitates its use in synthetic applications requiring stock solutions [3]. The structural components of this compound can be divided into three key regions: the azide terminus (N3-) which serves as the click chemistry handle, the PEG6 spacer which provides solubility and spatial separation, and the tosylate terminus (p-toluenesulfonate) which acts as an electrophilic center for nucleophilic substitution reactions. This combination of features makes this compound particularly valuable for creating stable linkages in bioconjugation applications where maintenance of biological function is essential [3].
Table 1: Summary of Key Molecular Properties of this compound
| Property | Value/Specification |
|---|---|
| Chemical Formula | C19H31N3O8S |
| Molecular Weight | 461.53 g/mol |
| CAS Number | 906007-10-1 |
| IUPAC Name | 2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
| Appearance | Colorless to light yellow liquid |
| Solubility | Soluble in DMSO and other organic solvents |
| Functional Groups | Azide (N3), Tosylate (OTs) |
| PEG Chain Length | 6 ethylene oxide units |
Nuclear Magnetic Resonance (NMR) spectroscopy provides essential structural verification for this compound. Proton NMR (¹H NMR) characterization in deuterated chloroform (CDCl3) reveals distinctive signals corresponding to different proton environments within the molecule [3]. The aromatic protons of the tosyl group appear as two doublets at approximately δ 7.78 ppm (2H, ortho to sulfonyl) and δ 7.33 ppm (2H, meta to sulfonyl), while the methyl group of the tosylate moiety produces a singlet at approximately δ 2.44 ppm (3H). The methylene protons adjacent to the tosylate group (-CH2-OTs) appear as a triplet at approximately δ 4.15 ppm (2H), shifted downfield due to the electron-withdrawing effect of the tosylate. The methylene protons adjacent to the azide group (N3-CH2-) typically resonate as a triplet at approximately δ 3.38 ppm (2H), while the remaining methylene protons of the PEG backbone (-OCH2CH2O-) appear as a complex multiplet in the region of δ 3.55-3.70 ppm (20H) [3].
Table 2: ¹H NMR Spectral Data for this compound
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic H (ortho to SO2) | 7.78 | Doublet | 2H |
| Aromatic H (meta to SO2) | 7.33 | Doublet | 2H |
| -CH3 (tosyl) | 2.44 | Singlet | 3H |
| -CH2-OTs | 4.15 | Triplet | 2H |
| N3-CH2- | 3.38 | Triplet | 2H |
| -OCH2CH2O- (PEG backbone) | 3.55-3.70 | Multiplet | 20H |
Carbon-13 NMR (¹³C NMR) analysis provides complementary structural information, with characteristic signals including: the aromatic carbons of the tosylate group in the region of δ 127-145 ppm, the methyl carbon of the tosylate group at approximately δ 21.7 ppm, the methylene carbon adjacent to the tosylate at approximately δ 68-69 ppm, the carbon adjacent to the azide group at approximately δ 50-51 ppm, and the remaining PEG backbone methylene carbons in the region of δ 69-71 ppm [3]. The combination of these spectroscopic features allows for comprehensive structural verification and purity assessment of this compound prior to its application in synthetic workflows.
Objective: To synthesize Proteolysis Targeting Chimeras (PROTACs) using this compound as a non-cleavable linker connecting an E3 ubiquitin ligase ligand to a target protein ligand [2].
Background: PROTACs are heterobifunctional molecules that facilitate targeted protein degradation by recruiting the ubiquitin-proteasome system. They consist of three key elements: a warhead targeting a protein of interest, a ligand for an E3 ubiquitin ligase, and a linker connecting these two moieties. This compound serves as an ideal linker component due to its non-cleavable nature, appropriate length, and compatibility with bioorthogonal conjugation chemistry [2].
Materials:
Step-by-Step Procedure:
Tosylate Displacement with Target Protein Ligand:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
Purification and Characterization:
Critical Parameters:
Diagram 1: PROTAC Synthesis Workflow Using this compound Linker. This diagram illustrates the two-step synthetic approach for constructing proteolysis-targeting chimeras, highlighting key reaction conditions and molecular transformations.
Objective: To site-specifically label proteins or antibodies using this compound through a combination of nucleophilic substitution and bioorthogonal click chemistry.
Background: Bioconjugation techniques enable the attachment of various functional moieties (fluorophores, drugs, affinity tags) to biomolecules. This compound facilitates this process through its heterobifunctional design, allowing sequential functionalization. The tosylate group readily undergoes nucleophilic substitution with primary amines, thiols, or other nucleophiles on target proteins or synthetic molecules, while the azide group enables subsequent copper-free click chemistry with strained alkynes for biocompatible conjugation [1] [3].
Materials:
Step-by-Step Procedure:
Protein Functionalization with Azide Group:
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):
Critical Parameters:
Objective: To create photoresponsive amphiphilic self-assemblies for drug delivery applications using this compound [3].
Background: Amphiphilic polymers can self-assemble into nanostructures (micelles, liposomes) that encapsulate therapeutic agents. This compound enables the synthesis of such polymers by connecting hydrophobic drug components to hydrophilic PEG chains, which can further be functionalized with targeting ligands through click chemistry. The resulting assemblies can respond to environmental stimuli (e.g., light) for controlled drug release [3].
Materials:
Step-by-Step Procedure:
Synthesis of Amphiphilic Polymer:
Functionalization via Click Chemistry:
Nanostructure Formation and Drug Loading:
Critical Parameters:
Diagram 2: Drug Delivery System Development Using this compound. This workflow illustrates the creation of functionalized amphiphilic polymers and their self-assembly into drug-loaded nanostructures for targeted delivery applications.
The implementation of this compound in synthetic applications leverages several well-established click chemistry paradigms. Understanding the mechanistic details and relative advantages of each approach enables researchers to select the optimal strategy for their specific application.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) represents the classic click chemistry reaction, characterized by its high efficiency and reliability. This reaction employs a copper(I) catalyst that inserts into a terminal alkyne to form a copper-acetylide complex, which subsequently undergoes [2+3] dipolar cycloaddition with an azide to form a stable 1,4-disubstituted 1,2,3-triazole ring [1]. The reaction proceeds with rate constants ranging from 10-10⁴ M⁻¹s⁻¹ in DMSO/water mixtures, making it suitable for most synthetic applications. However, the cytotoxicity of copper limits its use in living systems or for direct bioconjugation without thorough purification [1].
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) circumvents the need for copper catalysts by employing strained cyclooctyne systems that react directly with azides. The ring strain provides the thermodynamic driving force for the reaction, which proceeds with rate constants typically below 1 M⁻¹s⁻¹ in methanol [1]. While slower than CuAAC, SPAAC offers complete biocompatibility, making it ideal for applications involving living cells or sensitive biomolecules. Recent advances have improved reaction kinetics through the introduction of electron-withdrawing substituents (e.g., difluorinated cyclooctyne) and enhanced bioavailability through structural modifications such as the development of azacyclooctyne derivatives [1].
Table 3: Comparison of Click Chemistry Methods for this compound Applications
| Parameter | CuAAC | SPAAC | IEDDA |
|---|---|---|---|
| Rate Constant | 10-10⁴ M⁻¹s⁻¹ | <1 M⁻¹s⁻¹ | Up to 3.3×10⁶ M⁻¹s⁻¹ |
| Catalyst Requirement | Copper(I) + reducing agent | None | None |
| Biocompatibility | Limited (copper toxicity) | High | Exceptional |
| Reaction Partners | Terminal alkynes | Strained cyclooctynes (DBCO, BCN) | Tetrazines + strained alkenes/alkynes |
| Ideal Application | Synthetic chemistry, in vitro labeling | Live cell imaging, in vivo applications | Ultra-fast labeling, pretargeting strategies |
Inverse Electron-Demand Diels-Alder (IEDDA) reactions represent the most recent advancement in bioorthogonal chemistry, offering exceptional reaction kinetics with second-order rate constants up to 3.3×10⁶ M⁻¹s⁻¹ [1]. This approach typically involves reactions between electron-deficient tetrazines and electron-rich dienophiles such as trans-cyclooctenes (TCO). While not directly employing the azide functionality of this compound, IEDDA can be integrated into sequential labeling strategies where the azide serves as one orthogonal handle in a multi-functional platform. The exceptional speed of IEDDA reactions enables applications requiring ultra-fast ligation, such as in vivo pretargeting strategies in nuclear medicine [1].
Optimization Strategies:
Successful implementation of this compound in research applications requires attention to potential challenges and optimization of reaction conditions. This section addresses common issues and provides practical solutions to ensure experimental success.
Storage and Handling: this compound should be stored as recommended: in pure form at -20°C for long-term stability (up to 3 years) or at 4°C for short-term use (up to 2 years). When preparing stock solutions, use anhydrous DMSO and store at -80°C for up to 6 months or -20°C for 1 month. The compound is stable under inert atmosphere but may gradually degrade upon repeated freeze-thaw cycles or prolonged exposure to moisture [2]. Although azide compounds are generally stable, appropriate safety precautions should be followed, including the use of personal protective equipment when handling the solid material or concentrated solutions.
Common Synthesis Issues and Solutions:
Low Yield in Tosylate Displacement: The tosylate group in this compound is highly reactive toward nucleophiles, but inefficient displacement can occur due to:
Copper Contamination in CuAAC: Residual copper can interfere with biological assays:
Incomplete Click Reaction:
Analytical Verification: Comprehensive characterization of conjugates synthesized using this compound is essential for confirming successful modification. ¹H NMR should show disappearance of the characteristic tosyl aromatic signals (δ 7.33 and 7.78 ppm) after displacement and appearance of triazole proton (δ ~7.5-8.0 ppm) after click reaction. Mass spectrometry (LC-MS, MALDI-TOF) should confirm the expected molecular weight increases at each synthetic step. For bioconjugates, SDS-PAGE with appropriate staining (Coomassie, fluorescence, or Western blotting) can verify modification efficiency and determine the degree of labeling.
Bioorthogonality Considerations: When applying this compound in biological systems, confirm that the introduced azide functionality does not perturb the natural function of the modified biomolecule. For live cell applications, ensure that the concentration of this compound used for metabolic labeling or surface modification does not exhibit cytotoxicity. The generally recognized bioinert nature of azide groups typically ensures minimal interference with biological function, but context-dependent effects should always be empirically verified.
The versatility of this compound has led to its adoption across multiple facets of drug discovery and development, leveraging the power of click chemistry to address complex challenges in medicinal chemistry and chemical biology.
PROTAC Development: As previously detailed in Protocol 1, this compound serves as an ideal linker for Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules consist of a target protein ligand connected to an E3 ubiquitin ligase recruiter, enabling targeted protein degradation via the ubiquitin-proteasome system. The PEG6 spacer in this compound provides optimal length and flexibility for facilitating the ternary complex formation between the target protein, E3 ligase, and the PROTAC molecule [2]. The non-cleavable nature of the triazole linkage formed through click chemistry ensures stability in biological systems, while the hydrophilic PEG chain enhances solubility and pharmacokinetic properties of the resulting PROTACs.
DNA-Encoded Library (DEL) Technology: Click chemistry has become an invaluable tool for the rapid synthesis of DNA-encoded libraries, which enable the screening of vast compound collections against biological targets. This compound facilitates the construction of these libraries through its participation in CuAAC reactions that link small molecule scaffolds to DNA barcodes [1]. The efficiency and bioorthogonality of this approach allow for the combinatorial assembly of diverse compound collections, significantly accelerating the hit identification process in early drug discovery. Recent advancements have explored the integration of Sulfur-Fluoride Exchange (SuFEx) chemistry with azide-alkyne cycloadditions to further expand the structural diversity accessible through these platforms [1] [4].
Antisense Oligonucleotide Therapeutics: The development of modified oligonucleotides for therapeutic applications often requires sophisticated conjugation strategies to enhance cellular uptake, tissue targeting, and pharmacokinetic properties. This compound enables the site-specific attachment of ligands, lipids, or other functional moieties to oligonucleotides through a combination of solid-phase synthesis and click chemistry. The PEG spacer improves solubility and reduces nonspecific interactions, while the click chemistry approach ensures high conjugation efficiency and minimal side reactions [1].
Radiopharmaceutical Development: Click chemistry has revolutionized the synthesis of radiopharmaceuticals for diagnostic and therapeutic applications. The rapid reaction kinetics and high efficiency of CuAAC and SPAAC enable the quick conjugation of radionuclides to targeting molecules immediately before administration. This compound facilitates this process by providing a versatile platform for constructing pretargeting systems and chelator-functionalized biologics [5]. The exceptional speed of IEDDA reactions (rate constants up to 3.3×10⁶ M⁻¹s⁻¹) has been particularly valuable in this context, enabling ultra-fast ligation that compensates for the short half-lives of many radionuclides [1].
Future Perspectives: Emerging applications of this compound include its use in triple click chemistry platforms that enable the sequential installation of three different functional groups through orthogonal conjugation strategies. Recent research has demonstrated the development of trivalent platforms containing azide, alkyne, and fluorosulfate groups, which allow for the synthesis of highly complex "middle molecular" compounds with molecular weights between 500-2000 Da [4]. This approach addresses the significant challenge of selective reactions in molecules containing both azide and alkyne moieties, opening new possibilities for constructing sophisticated chemical tools and therapeutic candidates.
This compound represents a powerful and versatile tool in the click chemistry toolbox, enabling efficient and reliable construction of molecular conjugates for diverse applications in chemical biology, drug discovery, and materials science. Its well-defined heterobifunctional design—featuring an azide group for bioorthogonal click chemistry and a tosylate group for nucleophilic substitution—combined with the favorable properties of the PEG6 spacer, makes it particularly valuable for creating complex molecular architectures with control and precision.
The protocols and guidelines presented in this document provide researchers with detailed methodologies for leveraging this compound in various applications, from PROTAC development to bioconjugation and drug delivery system engineering. By understanding the chemical properties, reaction optimization strategies, and troubleshooting approaches outlined herein, scientists can fully exploit the potential of this compound in their research programs.
As click chemistry continues to evolve, with emerging methodologies such as SuFEx and advanced bioorthogonal reactions expanding the synthetic toolbox, the fundamental principles and applications of this compound described in these application notes will continue to provide a solid foundation for innovative research and development across the chemical and biological sciences.
The Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction represents one of the most reliable and widely implemented "click chemistry" transformations, enabling the efficient covalent connection between azide and alkyne functional groups with exceptional selectivity and reliability. First reported independently by Meldal and Sharpless in 2002, this reaction has revolutionized bioconjugation strategies, materials science, and drug development due to its high efficiency, excellent regioselectivity (exclusively producing 1,4-disubstituted 1,2,3-triazoles), and remarkable functional group tolerance [1] [2]. The reaction proceeds under mild conditions, typically at or near room temperature, and can be performed in various solvents including aqueous buffers, making it particularly valuable for bioconjugation applications where biomolecule stability is paramount [3].
Azide-PEG6-Tos (tosylate) is a specialized bifunctional linker that incorporates an azide group at one terminus and a tosylate leaving group at the other, separated by a polyethylene glycol (PEG) spacer of six units. The PEG spacer provides enhanced water solubility, reduces steric hindrance during conjugation, and improves the pharmacokinetic properties of resulting conjugates [4]. The tosylate group serves as an excellent leaving group for nucleophilic substitution reactions, allowing facile introduction of the azide functionality into various molecular scaffolds, while the azide group participates efficiently in CuAAC reactions with alkynes. This combination makes this compound an invaluable tool for drug development applications, particularly in the construction of bioconjugates, targeted therapeutics, and chemical probes.
The CuAAC reaction mechanism involves a complex sequence of steps that culminate in the formation of 1,2,3-triazole products. While early mechanistic proposals suggested mononuclear copper acetylide intermediates, recent experimental and computational evidence strongly supports a dinuclear copper mechanism [5] [2]. The currently accepted mechanism involves:
Recent studies have revealed that metal-metal cooperativity between two copper centers and metal-ligand cooperativity offer alternative mechanistic pathways that can bypass conventional rate-limiting steps in the CuAAC reaction [5]. This dinuclear mechanism explains the dramatic rate enhancement (approximately 10⁷-fold compared to the thermal uncatalyzed reaction) and perfect regioselectivity observed in CuAAC transformations [1].
The following diagram illustrates the generalized experimental workflow for CuAAC applications using this compound:
Background: This protocol adapts methodology from recent work on expanding the molecular diversity of phage-displayed peptide libraries through combination of unnatural amino acid mutagenesis with CuAAC-mediated chemical post-translational modification [6]. The approach dramatically expands the chemical space accessible for ligand discovery beyond the twenty canonical amino acids.
Materials:
Procedure:
Technical Notes:
Background: Site-specific PEGylation of therapeutic proteins represents a crucial strategy for improving pharmacokinetic profiles, reducing immunogenicity, and enhancing stability [4]. This protocol describes a method for site-specific PEGylation using this compound derivatives, adapted from methodology developed for interferon β-1b.
Materials:
Procedure:
Technical Notes:
Background: This protocol compares different green approaches for CuAAC-mediated synthesis of small molecule triazoles, particularly relevant for medicinal chemistry and library synthesis for drug discovery [7].
Materials:
Procedure: Method A: Conventional Heating
Method B: Microwave Heating
Method C: Solvent-Free
Method D: Glycerol as Solvent
Technical Notes:
Table 1: Comparison of Green Methodologies for CuAAC Reactions [7]
| Method | Time | Yield Range | Purity | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Conventional Heating | 4-12 hours | 70-95% | Good to Excellent | Standard equipment, scalable | Longer reaction times, energy-intensive |
| Microwave Heating | 5-15 minutes | 85-98% | Excellent | Rapid, high yields, energy-efficient | Specialized equipment needed |
| Solvent-Free | 2-6 hours | 65-90% | Moderate to Good | Minimal waste, simple setup | Limited to compatible substrates |
| Glycerol as Solvent | 2-8 hours | 75-92% | Good | Biodegradable solvent, reusable | Higher viscosity can complicate processing |
Table 2: Effect of PEG Size on Protein Pharmacokinetic Parameters [4]
| PEG Size (kDa) | In Vitro Activity (%) | Elimination Half-Life | AUC | Bioavailability | Recommended Applications |
|---|---|---|---|---|---|
| Unmodified | 100% | Baseline | Baseline | Baseline | Acute therapies |
| 10 kDa | 60-80% | 2-3x increase | 3-5x increase | Moderate | Weekly administration |
| 20 kDa | 40-60% | 4-6x increase | 6-8x increase | Good | Bi-weekly administration |
| 30 kDa | 20-40% | 7-10x increase | 10-15x increase | Very Good | Monthly administration |
| 40 kDa (Branched) | 10-20% | 12-15x increase | 20-25x increase | Excellent | Monthly or less frequent dosing |
The choice of catalyst system significantly impacts CuAAC reaction efficiency, particularly when working with sensitive biomolecules or complex synthetic targets. The following parameters require careful optimization:
Copper source: Copper(I) salts (bromide, acetate) generally outperform copper(I) iodide, as iodide can form bridged polynuclear acetylide complexes that interfere with the productive catalytic cycle [1]. For biological applications, copper(II) sulfate reduced in situ by sodium ascorbate represents the most common approach [3].
Ligand systems: Ligands serve multiple functions: protecting copper from oxidation and disproportionation, accelerating reaction rates, and reducing biomolecule damage. Common ligands include:
Copper-to-ligand ratio: A 1:5 molar ratio of copper to ligand is typically optimal for bioconjugation applications, providing sufficient ligand both for copper coordination and to act as a sacrificial reductant protecting biomolecules from oxidation [3] [8].
Table 3: Troubleshooting Guide for CuAAC with this compound
| Problem | Potential Causes | Solutions |
|---|---|---|
| Low Conversion | Insufficient catalyst, oxygen degradation, suboptimal pH | Use degassed solvents, increase catalyst loading (5-10 mol%), adjust pH to 7-8, add additional reducing agent |
| Biomolecule Damage | Copper-generated reactive oxygen species | Increase ligand concentration (5:1 ligand:copper ratio), include additional antioxidants (DTT, ascorbate), lower copper concentration |
| Byproduct Formation | Side reactions with other functional groups, copper-induced decomposition | Use higher purity reagents, optimize copper concentration, consider alternative catalyst systems |
| Solubility Issues | Hydrophobic reactants, PEG precipitation | Adjust co-solvent ratio (water:tert-butanol), include mild detergents (0.1% SDS), use glycerol as alternative solvent [7] |
| Incomplete Tosylate Displacement | Steric hindrance, poor leaving group ability | Increase nucleophile concentration, add catalytic iodide, elevate temperature, extend reaction time |
The CuAAC reaction utilizing this compound represents a versatile and powerful tool for drug development applications, ranging from phage display library diversification to protein PEGylation and small molecule triazole synthesis. The protocols outlined herein provide robust methodologies that can be adapted to specific research needs, with optimization guidelines to address common challenges.
Future developments in CuAAC applications will likely focus on several key areas:
The continued refinement of these methodologies will further establish CuAAC as an indispensable technology in the drug development landscape, enabling the creation of novel therapeutics with enhanced properties and specificities.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry. It enables the specific formation of a stable 1,2,3-triazole linkage between an azide and a strained cyclooctyne without the need for a cytotoxic copper catalyst [1] [2]. This reaction is highly valued for its efficiency under physiological conditions (e.g., at room temperature and physiological pH), making it ideal for modifying biomolecules like proteins, glycans, and lipids in living cells, as well as for developing diagnostics and therapeutics [1] [3] [4].
This compound (CAS: 906007-10-1) is a bifunctional reagent that contains a terminal azide group (N₃) on one end and a toluenesulfonate (tosylate, Tos) leaving group on the other, connected by a hexaethylene glycol (PEG6) spacer [5]. The PEG spacer significantly increases the solubility of the molecule and any resulting conjugates in aqueous media, which is crucial for biological applications [6]. The tosylate group is an excellent leaving group for nucleophilic substitution reactions (e.g., with amines or thiols), allowing you to introduce the azide handle onto target molecules. This azide can subsequently undergo a SPAAC reaction with cyclooctynes.
The following diagram illustrates the general workflow for using this compound in a two-step bioconjugation strategy.
The reaction rate of SPAAC is influenced by the structure of both the cyclooctyne and the azide. Understanding these factors is key to experimental design.
Kinetics of Different Cyclooctynes The table below summarizes the second-order rate constants for various cyclooctynes reacting with benzyl azide, highlighting how structural modifications enhance reactivity [1].
| Cyclooctyne | Key Structural Feature | Rate Constant (M⁻¹s⁻¹) with Benzyl Azide |
|---|---|---|
| DIBO (3) | Basic dibenzocyclooctynol structure | 0.0567 ± 0.0027 |
| DIBO Carbamate (9) | Alcohol converted to carbamate | 0.0696 ± 0.0019 |
| DIBO Ketone (11) | Alcohol oxidized to ketone | 0.2590 ± 0.0067 |
| DIBO Oxime (12) | Ketone converted to oxime | 0.0611 ± 0.0035 |
The notable rate enhancement in the ketone derivative (11) is attributed to a small conformational change in the cyclooctyne ring that further reduces the distortion energy required to reach the transition state [1].
Chemoselectivity of Azide Substrates The steric nature of the azide significantly impacts its reactivity with sterically demanding cyclooctynes like ADIBO (Azadibenzocyclooctyne), but has minimal effect with less sterically hindered cyclooctynes like BCN (Bicyclo[6.1.0]nonyne) [2]. This property can be exploited for semiorthogonal dual-labeling strategies.
| Azide Type | Example | Rate Constant with BCN (M⁻¹s⁻¹) | Rate Constant with ADIBO (M⁻¹s⁻¹) |
|---|---|---|---|
| Primary Azide | 2-azidoethanol (3) | 0.024 | 0.90 |
| Secondary Azide | 2-azidopropanol (4) | 0.012 | 0.25 |
| Tertiary Azide | 2-azido-2-methylpropanol (5) | 0.022 | 4.7 × 10⁻⁶ |
The drastically lower reactivity of tertiary azides with ADIBO is due to strongly destabilizing steric (Pauli) repulsions in the transition state, as revealed by computational studies [2].
This protocol details the site-specific conjugation of a fluorescent probe to an antibody fragment using SPAAC, adapted from a established method [7]. The strategy involves genetically incorporating an azide-containing unnatural amino acid, followed by a cyclooctyne coupling reaction.
Workflow for Site-Specific Antibody Labeling
Materials
Step-by-Step Protocol
Cell Preparation and Transformation
Protein Expression with Unnatural Amino Acid
Purification of Azide-Modified Antibody (HerFab-L177AF)
SPAAC Conjugation Reaction
For precise kinetic analysis of SPAAC reactions, even in biologically relevant media, inline Attenuated Total Reflection Infrared (ATR-IR) Spectroscopy is a powerful method [8] [9].
Azide-PEG6-Tos is a heterobifunctional polyethylene glycol (PEG) linker featuring an azide group at one end and a tosylate group at the other, connected by a spacer of six ethylene glycol units [1] [2] [3]. This structure enables versatile bioconjugation.
Molecular Properties [1] [4] [3]
| Property | Specification |
|---|---|
| CAS Number | 906007-10-1 |
| Molecular Formula | C₁₉H₃₁N₃O₈S |
| Molecular Weight | 461.5 g/mol |
| IUPAC Name | 2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
| Functional Group 1 | Azide (N₃) |
| Functional Group 2 | Tosylate (OTs) |
| PEG Units | 6 |
| Purity | ≥95% - ≥98% |
Key Functional Groups [5] [1] [3]
The following diagram outlines the two primary strategies for using this compound to create a stable linkage between a DBCO-modified molecule and a target of interest.
This protocol details the immobilization of an azide-tagged target onto DBCO-functionalized gold nanoparticles (AuNPs) [6].
Materials Needed
Step-by-Step Procedure [6]
This method, adapted from a peer-reviewed study, describes a three-step process to immobilize Protein A on a membrane using DBCO-azide click chemistry [7].
Materials [7]
Step-by-Step Procedure [7]
Conjugation of Protein A with DBCO:
Preparation of Azide-Functionalized Membrane:
Click Reaction for Immobilization:
Recommended Reaction Conditions [6] [8] [7]
| Parameter | Recommended Condition | Purpose & Notes |
|---|---|---|
| Buffer | PBS (pH 7.0-7.4) or 100 mM Sodium Phosphate (pH ~8.3) | Provides biocompatibility and optimal reaction pH. |
| Temperature | Room Temperature or 4°C | 4°C is preferred for antibody stability during long incubations. |
| Reaction Time | 12 - 24 hours | Ensures high conjugation yield. |
| Molar Ratio | Target-specific (e.g., 15:1 to 30:1 for DBCO:Protein) | Must be optimized for each application to maximize efficiency. |
Critical Considerations for Success
The this compound and DBCO conjugation strategy is pivotal in several advanced research areas:
Azide-PEG6-Tos (CAS 906007-10-1) is a polyethylene glycol (PEG)-based compound featuring an azide (N₃) group at one end and a tosylate (Tos) group at the other [1] [2]. The PEG spacer enhances the aqueous solubility and stability of conjugated molecules [3].
The typical workflow involves a two-step conjugation: first, the tosyl group is displaced, and then the azide group is used for click chemistry.
The tosyl group is highly reactive toward nucleophiles (e.g., primary amines, thiols, alcohols). The general reaction is:
Nucleophile + Tos-PEG₆-N₃ → Nuc-PEG₆-N₃ + TsO⁻
The azide group reacts with the strained alkyne BCN in a [3+2] cycloaddition. This reaction is bioorthogonal, proceeds efficiently in water, and does not require a copper catalyst [4] [5].
N₃-PEG₆-Nuc + BCN-Reagent → Triazole-PEG₆-Nuc
This protocol describes conjugating the linker to an amine-containing molecule (e.g., a protein or a small molecule drug precursor).
Materials:
Procedure:
N₃-PEG₆-NH-Protein/Drug) by precipitation, chromatography, or dialysis, depending on the nature of the conjugated molecule.This protocol describes the click reaction between the azide-functionalized product from Protocol 1 and a BCN-containing reagent.
Materials:
Procedure:
N₃-PEG₆-Nuc molecule in PBS or a compatible aqueous buffer. For proteins, ensure the buffer is ice-cold to preserve activity.BCN-reagent in DMSO or water.BCN-reagent solution to the azide-containing solution in a molar ratio of 1.1:1.0 to 2.0:1.0 (BCN:Azide).Nuc-PEG₆-Triazole-BCN) using size-exclusion chromatography, dialysis, or HPLC.When planning experiments, it is crucial to consider the stability of click chemistry handles under various conditions. The data below summarizes findings from a comparative study [7].
Table 1: Stability of Common Click Handles Under Different Conditions [7]
| Click Handle | pH 7.4 | High pH (≥9) | Low pH (≤5) | Reducing Agents (TCEP/DTT) | CuAAC Cocktail |
|---|---|---|---|---|---|
| Azide | Stable | Stable | Stable | Stable | Reactive |
| BCN | Stable | Stable | Stable | Stable | Incompatible |
| DBCO | Stable | Stable | Stable | Moderate Instability | Incompatible |
| Terminal Alkyne | Stable | Stable | Stable | Stable | Reactive |
| Maleimide | Unstable | Unstable | Unstable | Unstable | Incompatible |
Table 2: Key Considerations for BCN-Azide SPAAC Reaction
| Parameter | Recommendation / Characteristic |
|---|---|
| Kinetics | Faster than some cyclooctynes (e.g., DIBO) in aqueous environments due to good hydrophilicity [6] [5]. |
| Thiol Cross-Reactivity | BCN can react with free cysteines. Use 10-14 mM β-mercaptoethanol to mitigate this with minimal impact on SPAAC [6]. |
| Storage | BCN and this compound should be stored dry at -20°C. Prepare BCN reagent solutions fresh before use [1] [7]. |
| Hydrophilicity | BCN provides a good balance between reactivity and water solubility, making it suitable for labeling biomolecules [6] [5]. |
The this compound / BCN reaction platform provides a robust and versatile tool for researchers. The two-step protocol allows for the flexible construction of complex molecular architectures. The high efficiency and bioorthogonality of the SPAAC reaction, combined with the solubility benefits of the PEG spacer, make this system particularly valuable for developing new biological probes and therapeutics.
This compound (CAS 906007-10-1) is a specialized heterobifunctional linker that has gained significant importance in the field of Targeted Protein Degradation (TPD), particularly in the synthesis of PROteolysis TArgeting Chimeras (PROTACs). This chemical entity serves as a critical building block in constructing heterobifunctional molecules capable of recruiting target proteins to the cellular ubiquitin-proteasome system for degradation. The unique molecular architecture of this compound incorporates two distinct functional groups—an azide moiety and a tosylate leaving group—connected by a hexaethylene glycol spacer (PEG6), which provides an optimal balance of flexibility, hydrophilicity, and spatial separation for effective PROTAC function [1] [2].
The emergence of PROTAC technology represents a paradigm shift in drug discovery, moving beyond traditional occupancy-based inhibition to event-driven catalytic protein degradation [3] [4]. Unlike conventional small-molecule inhibitors that merely block protein activity, PROTACs catalytically induce the complete degradation of target proteins, offering advantages for targeting "undruggable" proteins including transcription factors, scaffolding proteins, and regulatory proteins without defined active sites [4] [5]. The modular nature of PROTACs enables rational design through systematic optimization of three key components: target protein ligand, E3 ubiquitin ligase recruiter, and connecting linker—precisely where this compound provides critical functionality [6].
This compound possesses well-defined chemical characteristics that make it particularly suitable for PROTAC synthesis. Its molecular formula is C₁₉H₃₁N₃O₈S with a molecular weight of 461.53 g/mol [1] [2]. The compound features two orthogonal reactive groups that enable sequential conjugation strategies:
Azide terminus: The azide group (N₃) serves as a bioorthogonal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkyne-containing molecules or strain-promoted alkyne-azide cycloaddition (SPAAC) with DBCO or BCN groups [1]. This robust "click chemistry" functionality allows for efficient coupling under mild conditions with high specificity and yield.
Tsylate terminus: The tosylate (p-toluenesulfonate) group acts as an excellent electrophilic leaving group for nucleophilic substitution reactions, particularly with amine, thiol, or alcohol functionalities commonly found in protein-targeting ligands [2]. This reactivity enables facile conjugation to E3 ligase recruiting molecules or target protein ligands.
The PEG6 spacer connecting these functional groups consists of six repeating ethylene oxide units, contributing approximately 3.5 Å per unit for a total extension of about 21 Å [7]. This spacer creates a hydration shell that enhances aqueous solubility and provides conformational flexibility while maintaining a monodisperse character critical for reproducible pharmacokinetics [7].
Table 1: Physicochemical Properties of this compound
| Property | Specification | Experimental Reference |
|---|---|---|
| CAS Number | 906007-10-1 | [1] [2] |
| Molecular Formula | C₁₉H₃₁N₃O₈S | [1] [2] |
| Molecular Weight | 461.53 g/mol | [1] [2] |
| IUPAC Name | 2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | [2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Solubility | Soluble in DMSO and other polar organic solvents | [2] |
| Storage Conditions | -20°C for long term (months to years); 4°C for short term (days to weeks) | [1] |
Proper characterization of this compound and PROTAC intermediates is essential for quality control. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural verification:
¹H NMR (CDCl₃, 400 MHz): Characteristic signals include aromatic protons of the tosyl group as doublets at δ 7.78 ppm (2H, ortho to SO₂) and δ 7.33 ppm (2H, meta to SO₂); methyl group of tosylate as a singlet at δ 2.44 ppm (3H); methylene protons adjacent to tosylate as a triplet at δ 4.15 ppm (2H); methylene protons adjacent to azide as a triplet at δ 3.38 ppm (2H); and remaining PEG methylene protons as a multiplet at δ 3.55-3.70 ppm (20H) [2].
¹³C NMR (CDCl₃, 100 MHz): Key signals include aromatic carbons (127-145 ppm), tosyl methyl carbon (21.7 ppm), carbon adjacent to tosylate (68-69 ppm), carbon adjacent to azide (50-51 ppm), and PEG backbone carbons (69-71 ppm) [2].
Mass Spectrometry: High-resolution mass spectrometry confirms the exact mass of 461.1832 m/z for the parent compound [2]. Liquid chromatography-mass spectrometry (LC-MS) is essential for monitoring reaction progress and verifying final PROTAC structure.
PROTACs represent a groundbreaking approach in therapeutic discovery that exploits the cell's natural protein quality control machinery. These heterobifunctional molecules consist of three elements: a target protein-binding ligand (warhead), an E3 ubiquitin ligase-recruiting ligand, and a linker that connects these two components [3] [4]. The mechanism of action involves:
Ternary Complex Formation: The PROTAC molecule simultaneously binds to both the target protein of interest (POI) and an E3 ubiquitin ligase, forming a productive ternary complex [3] [6].
Ubiquitination: The recruited E3 ligase transfers ubiquitin chains to lysine residues on the target protein through a sequential enzymatic cascade involving E1 activating and E2 conjugating enzymes [3] [4].
Proteasomal Degradation: Polyubiquitinated proteins are recognized and degraded by the 26S proteasome, eliminating the target protein from the cell [3] [8].
Catalytic Regeneration: The PROTAC molecule is released unchanged and can participate in multiple rounds of degradation, enabling sub-stoichiometric efficacy [3] [4].
This mechanism fundamentally differs from traditional inhibition strategies, as it completely removes the target protein rather than merely blocking its activity, potentially overcoming resistance mechanisms and providing longer-lasting pharmacological effects [4] [5].
Figure 1: PROTAC Mechanism of Action - The catalytic degradation cycle mediated by heterobifunctional PROTAC molecules [3] [4].
The unique properties of PROTAC technology offer several advantages over traditional therapeutic approaches:
Expanded Target Space: PROTACs can degrade proteins traditionally considered "undruggable," including scaffolding proteins, regulatory subunits, and non-enzymatic functions of multifunctional proteins [4] [5].
Catalytic Activity: Unlike occupancy-driven inhibitors that require sustained high target coverage, PROTACs operate catalytically, enabling efficacy at lower concentrations and potentially reducing off-target effects [3] [6].
Resistance Management: By degrading entire target proteins, PROTACs may overcome resistance mechanisms that arise from point mutations, overexpression, or compensatory pathway activation [4].
Enhanced Selectivity: The requirement for productive ternary complex formation adds an additional layer of selectivity beyond binary binding affinity [6].
Before initiating synthesis, careful planning of the PROTAC assembly strategy is essential. The orthogonal reactivity of this compound enables two primary synthetic approaches:
Approach A: Initial conjugation of the tosylate group to an E3 ligase ligand bearing a nucleophilic functionality (typically an amine or alcohol), followed by click chemistry conjugation of the azide to an alkyne-functionalized target protein ligand.
Approach B: Initial conjugation of the tosylate group to a target protein ligand, followed by azide-alkyne cycloaddition with an alkyne-functionalized E3 ligase recruiter.
The choice of approach depends on the compatibility of functional groups, stability of intermediates, and commercial availability of starting materials. Critical considerations include:
Ligand Compatibility: Assess functional group tolerance in both target and E3 ligase ligands to avoid interference with binding affinity.
Solvent Selection: Choose solvents that adequately dissolve both hydrophobic ligand motifs and the hydrophilic PEG6 linker.
Reaction Order: Prioritize conjugation steps based on stability of intermediates and purification feasibility.
Table 2: PROTAC Design Considerations and Optimization Parameters
| Design Element | Considerations | Recommendations |
|---|---|---|
| E3 Ligase Selection | Abundance in target tissue, ternary complex compatibility | CRBN, VHL, MDM2, or cIAP based on target protein [6] |
| Target Ligand | Binding affinity, functional groups for conjugation | Potent binders (>100 nM), including "silent" binders without inherent pharmacology [6] |
| Linker Length | Ternary complex formation, cell permeability | PEG2-PEG6 optimal; longer linkers may reduce permeability [7] |
| Linker Composition | Solubility, flexibility, metabolic stability | PEG enhances solubility; aliphatic chains reduce polar surface area [7] |
| Cooperativity | Positive, negative, or non-cooperative ternary complexes | α = (KDBinary)/(KDTernary); aim for α > 1 [6] |
This protocol describes the nucleophilic substitution of the tosylate group with primary or secondary amines, a common conjugation strategy for E3 ligase ligands such as VHL or CRBN recruiters.
Materials:
Procedure:
Reaction Setup: Dissolve this compound (100 mg, 0.217 mmol) in anhydrous DMF (5 mL) in a round-bottom flask containing activated molecular sieves. Add DIPEA (75 μL, 0.434 mmol) and stir under nitrogen atmosphere for 10 minutes.
Nucleophile Addition: Add the amine-containing ligand (1.2-1.5 equiv.) dissolved in minimal anhydrous DMF (1-2 mL). Seal the reaction vessel and maintain under positive nitrogen pressure.
Reaction Monitoring: Stir the reaction mixture at room temperature (25°C) or elevated temperature (40-60°C) as needed. Monitor reaction progress by TLC (silica, 10% MeOH/DCM) or LC-MS at 12-hour intervals.
Workup: After complete consumption of this compound (typically 24-48 hours), filter the reaction mixture to remove molecular sieves. Concentrate under reduced pressure using a rotary evaporator (bath temperature <40°C).
Purification: Purify the crude intermediate by preparative HPLC using a water/acetonitrile gradient (5% to 95% acetonitrile over 30 minutes) with 0.1% formic acid modifier. Collect product fractions and lyophilize to obtain the pure azide-functionalized intermediate as a white solid.
Characterization: Confirm structure by ¹H NMR and HRMS. Determine purity by analytical HPLC (>95% recommended before proceeding to click chemistry).
This protocol describes the conjugation of the azide-functionalized intermediate from Protocol 1 with alkyne-containing target protein ligands using click chemistry.
Materials:
Procedure:
Catalyst Preparation: Dissolve copper(II) sulfate pentahydrate (5.4 mg, 0.022 mmol) in degassed water (1 mL). Separately dissolve sodium ascorbate (8.7 mg, 0.044 mmol) in degassed water (1 mL). Prepare immediately before use.
Reaction Setup: Dissolve the azide-functionalized intermediate (50 mg, variable mmol) and alkyne-containing target ligand (1.1 equiv.) in degassed tert-butanol/water mixture (1:1, 6 mL total) in a sealed reaction vessel.
Catalyst Addition: Sequentially add copper(II) sulfate solution (0.2 equiv.) and sodium ascorbate solution (0.4 equiv.) to the reaction mixture. Purge with nitrogen gas for 5 minutes and seal the vessel.
Reaction Conditions: Stir the reaction at room temperature (25°C) protected from light. Monitor by LC-MS at 6-hour intervals until complete consumption of the azide intermediate (typically 12-24 hours).
Copper Removal: Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel and extract the aqueous layer with ethyl acetate (3 × 15 mL). Combine organic layers and wash with saturated aqueous EDTA solution (2 × 10 mL) to remove copper contaminants.
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude PROTAC by preparative HPLC using a water/acetonitrile gradient with 0.1% formic acid. Collect product fractions and lyophilize to obtain the final PROTAC as a solid.
Quality Control: Characterize the final PROTAC by ¹H NMR, ¹³C NMR, and HRMS. Determine purity by analytical HPLC (>95%) before biological evaluation.
Figure 2: PROTAC Synthesis Workflow - Sequential conjugation strategy using this compound as a heterobifunctional linker [1] [6] [2].
After successful synthesis and purification, PROTAC molecules must be evaluated for degradation efficiency and specificity. This protocol describes standard cellular assays for assessing target protein degradation.
Materials:
Procedure:
Cell Culture and Seeding: Maintain cells in appropriate culture conditions. Seed cells in 6-well or 12-well plates at 30-50% confluence and allow to adhere overnight.
PROTAC Treatment: Prepare serial dilutions of PROTAC compounds in complete medium (typical range: 1 nM to 10 μM). Include controls: DMSO vehicle, E3 ligase ligand alone, target ligand alone, and equimolar combination of both ligands. Add treatments to cells in triplicate.
Time Course Experiment: Incubate cells with PROTAC for varying durations (typically 2, 4, 8, 12, and 24 hours) to determine optimal degradation kinetics.
Mechanism Validation: Pre-treat cells with proteasome inhibitor (e.g., 1 μM carfilzomib) for 2 hours before adding PROTAC to confirm proteasome-dependent degradation.
Sample Collection: At designated time points, wash cells with cold PBS and lyse in RIPA buffer with protease inhibitors. Quantify protein concentration using BCA assay.
Western Blot Analysis: Separate equal protein amounts (20-40 μg) by SDS-PAGE and transfer to PVDF membranes. Probe with antibodies against the target protein and loading control (e.g., GAPDH, β-actin). Visualize using enhanced chemiluminescence and quantify band intensities.
Data Analysis: Calculate percentage degradation relative to DMSO control. Determine DC₅₀ values (concentration causing 50% degradation) and Dmax (maximal degradation) using non-linear regression analysis.
Evaluation of ternary complex formation provides mechanistic insight into PROTAC function and can guide optimization efforts.
Methods:
Surface Plasmon Resonance (SPR): Immobilize either target protein or E3 ligase on sensor chip and measure binding kinetics in the presence of PROTAC and its binding partners.
Cellular Thermal Shift Assay (CETSA): Treat cells with PROTAC or vehicle control, heat cells at different temperatures, and measure remaining soluble target protein by Western blot.
NanoBRET Assays: Use energy transfer techniques in live cells to monitor ternary complex formation.
Co-immunoprecipitation: Immunoprecipitate one component of the ternary complex and detect co-precipitation of the other components.
The PEG6 spacer in this compound represents a strategic starting point for PROTAC design, but systematic optimization is often required. The linker length profoundly influences PROTAC efficacy by affecting ternary complex formation, cooperativity, and cellular permeability [7]:
PEG2: Provides approximately 7 Å extension; suitable when target and E3 binding pockets are in close proximity. May enhance cell permeability due to lower molecular weight and polar surface area.
PEG4: Offers approximately 14 Å extension; represents a "sweet spot" for many PROTACs, balancing flexibility with manageable molecular weight.
PEG6: Provides approximately 21 Å extension; useful when binding sites are distant or when enhanced solubility is required for hydrophobic warheads [7].
Optimization Strategy:
Successful PROTAC function requires formation of a productive ternary complex (target-PROTAC-E3 ligase) that positions the target protein for efficient ubiquitination. The quality of this complex is influenced by:
Cooperativity: Defined as α = (KDBinary)/(KDTernary), where values >1 indicate positive cooperativity, =1 non-cooperative, and <1 negative cooperativity [6]. Positive cooperativity enhances degradation efficiency.
Linker Influence: The PEG6 linker in this compound provides conformational flexibility that allows sampling of multiple orientations to identify optimal ternary complex geometry.
Protein-Protein Interactions: Favorable interactions between target protein and E3 ligase in the ternary complex can significantly enhance degradation efficiency independent of binary binding affinities.
Low Conjugation Yield in Tosylate Displacement: Ensure anhydrous conditions and use freshly activated molecular sieves. Consider increasing reaction temperature to 50-60°C or switching to more polar aprotic solvents like DMSO. For sterically hindered amines, add catalytic iodide (NaI or KI) to facilitate SN2 displacement.
Copper Contamination in Click Chemistry: Implement thorough EDTA washes during workup. Consider copper-removing resins (Chelex) for final purification. As an alternative, explore copper-free click chemistry using strained alkynes (DBCO derivatives).
Poor PROTAC Solubility: The PEG6 spacer generally enhances solubility, but highly hydrophobic warheads may still cause precipitation. Add mild solubilizing agents (e.g., cyclodextrins) in biological assays or prepare water-soluble prodrugs.
Insufficient Degradation Activity: If DC₅₀ values are >1 μM, systematically optimize each component: (1) Evaluate alternative E3 ligase recruiters (CRBN vs. VHL vs. others); (2) Assess warhead binding affinity and attachment point; (3) Explore linker length variations.
Establish rigorous quality control measures for PROTAC characterization:
PROTACs incorporating this compound and similar linkers have demonstrated promising results in degrading various protein classes, including kinases (BTK, CDK9), transcription factors (BRD4, STAT3), nuclear receptors (AR, ER), and aggregated proteins (tau) [4]. Several PROTACs have advanced to clinical trials, including ARV-110 and ARV-471 for prostate and breast cancers, respectively [4] [8].
The future development of PROTAC technology will likely focus on:
The strategic application of this compound in PROTAC design provides a versatile platform for addressing these challenges and advancing targeted protein degradation toward broader therapeutic application.
Azide-PEG6-Tos is a heterobifunctional polyethylene glycol (PEG) derivative containing an azide group at one terminus and a tosylate group at the other, connected by a six-unit PEG spacer [1]. The tosylate (OTs) is an excellent leaving group for nucleophilic substitution, while the azide (N₃) enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) [2].
Table 1: Molecular Characteristics of this compound
| Property | Description / Value |
|---|---|
| CAS Number | 906007-10-1 [3] [2] [1] |
| Molecular Formula | C₁₉H₃₁N₃O₈S [3] [2] [1] |
| Molecular Weight | 461.5 g/mol [3] [2] |
| IUPAC Name | 2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate [1] |
| Functional Groups | Azide (N₃), Tosylate (OTs) [1] |
| PEG Chain Length | 6 ethylene oxide units [1] |
| Appearance | Colorless to light yellow liquid [1] |
| Solubility | Soluble in DMSO [1] |
This protocol describes the conjugation of this compound with a primary amine-containing molecule, resulting in a stable secondary amine linkage.
H NMR, ³C NMR, and mass spectrometry (MALDI-TOF or LC-MS) [1].The reaction pathway for this substitution is straightforward, as shown below.
The product from the nucleophilic substitution (N₃-PEG-NH-R) can now undergo click chemistry via its azide terminus. This enables conjugation to alkyne-bearing molecules (e.g., proteins, dyes, solid supports) [5] [2].
Table 2: Common Click Chemistry Conditions for the Azide Group
| Condition | Catalyst/Reagent | Reaction Time & Temperature | Key Features |
|---|---|---|---|
| Copper-Catalyzed (CuAAC) | CuSO₄ + Sodium Ascorbate (in situ generation of Cu(I)) | 1-4 hours, Room Temperature to 37°C | High reaction rate and specificity [2] |
| Strain-Promoted (SPAAC) | DBCO or BCN reagents | 2-12 hours, Room Temperature to 37°C | No cytotoxic copper catalyst; ideal for sensitive biological systems [2] |
The complete, sequential bioconjugation workflow is illustrated below.
N₃-PEG-OH is a clear indicator of moisture. Always use freshly opened, anhydrous solvents and perform reactions under an inert atmosphere.
This compound (CAS 906007-10-1) is a bifunctional linker of significant importance in bioconjugation and targeted drug development. Its structure features an azide (N₃) group at one terminus and a tosylate (Tos) group at the other, interconnected by a spacer of six polyethylene glycol (PEG) units. This unique architecture confers critical advantages for constructing complex biomolecules, most notably enhanced solubility in aqueous media, which is paramount for biological applications [1] [2].
The utility of this compound stems from the distinct reactivity of its two functional groups. The azide group participates efficiently in click chemistry reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes or strain-promoted azide-alkyne cycloaddition (SPAAC) with strained cycloalkynes like DBCO and BCN, to form stable triazole linkages. Conversely, the tosylate group acts as an excellent leaving group for nucleophilic substitution reactions, allowing for facile conjugation with amines, thiols, or alcohols [1] [3]. This combination makes it an invaluable tool in crafting PROTACs (Proteolysis Targeting Chimeras) and ADCs (Antibody-Drug Conjugates) [3] [4].
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and application in experimental protocols.
Table 1: Chemical and Physical Properties of this compound
| Property | Specification |
|---|---|
| CAS Number | 906007-10-1 [2] [3] [4] |
| Molecular Formula | C₁₉H₃₁N₃O₈S [2] [3] [4] |
| Molecular Weight | 461.53 g/mol [2] [3] [4] |
| Purity | ≥95% to 98% [2] [4] |
| Appearance | Colorless to light yellow liquid [2] [3] |
| Form | Oily liquid [2] |
| Recommended Storage | -20°C for long-term stability; keep dry and avoid sunlight [3] [4] |
The PEG-6 spacer is the cornerstone of its solubility-enhancing capability. The six ethylene oxide units create a hydrophilic microenvironment, significantly increasing the aqueous solubility of the resulting conjugates compared to those with shorter or non-PEGylated linkers. This property is critical for maintaining the stability and bioavailability of therapeutic agents in physiological conditions [1] [5].
PROTACs are heterobifunctional molecules that degrade target proteins by recruiting them to E3 ubiquitin ligases, leading to ubiquitination and proteasomal degradation. In this architecture, this compound serves as a critical PEG-based linker [3] [5].
The linker's role in PROTACs is multifaceted. The PEG spacer optimizes the distance and relative orientation between the E3 ligase ligand and the target protein ligand, which is crucial for forming a productive ternary complex. Furthermore, the hydrophilicity of the PEG units helps to counterbalance the often hydrophobic nature of the attached ligands, improving the overall physicochemical properties and cell permeability of the PROTAC molecule. Rational linker design, including length and composition, profoundly impacts the degradation efficacy and selectivity of PROTACs [5].
Beyond PROTACs, this compound is widely used in bioconjugation for constructing various biologics, including Antibody-Drug Conjugates (ADCs). It functions as a non-cleavable linker, tether cytotoxic payloads to antibodies [4]. The conjugation strategy typically involves two stages:
This approach ensures stable attachment of the payload, which is crucial for the ADC's pharmacokinetics and efficacy. The PEG spacer plays a vital role here as well, by reducing aggregation, improving solubility, and minimizing steric hindrance that could impede conjugation or target binding [6].
This protocol details the conjugation of a primary amine-containing molecule to this compound through nucleophilic substitution.
Materials:
Procedure:
This protocol describes the "click" reaction between the azide-functionalized intermediate from Protocol 1 and a molecule containing a terminal alkyne group.
Materials:
Procedure:
The following diagram visualizes the role of this compound as a linker in the formation of a PROTAC molecule.
The selection of an appropriate linker is a critical parameter in conjugate design. Different linker types offer varying balances of flexibility, hydrophilicity, and metabolic stability.
Table 2: Comparison of Common PROTAC Linker Types
| Linker Type | Flexibility | Key Characteristics | Common Applications |
|---|---|---|---|
| PEG-based (e.g., this compound) | Flexible [5] | High hydrophilicity, enhances aqueous solubility, provides crucial van der Waals interactions in ternary complexes [5] | PROTACs, ADCs, general bioconjugation where solubility is a concern [3] [5] |
| Alkyl Chains | Flexible [5] | Lipophilic, may improve cell permeability but can increase metabolic oxidation risk [5] | PROTACs where a less polar linker is tolerable [5] |
| Triazole Rings | Relatively Rigid [5] | Formed via click chemistry, can be privileged scaffolds for protein-ligand interactions [5] | Used in conjunction with PEG or alkyl chains in "click chemistry"-based PROTAC libraries [5] |
The PEG spacer in this compound is considered a privileged scaffold in PROTAC design. Its flexibility allows it to explore conformational space, facilitating effective engagement between the E3 ligase and the target protein. Moreover, the ether oxygen atoms in the PEG chain can form critical hydrogen bonds with specific amino acid residues in the target proteins, such as His437 in BRD4, thereby stabilizing the ternary complex and enhancing degradation potency [5].
Proper handling and storage are imperative to maintain the stability and reactivity of this compound.
This compound is a versatile and powerful tool in the arsenal of modern drug development. Its bifunctional design, combining the robust reactivity of an azide and a tosylate group with the superior solubility-enhancing properties of a PEG-6 spacer, makes it indispensable for constructing sophisticated therapeutic agents like PROTACs and ADCs. The provided application notes and detailed protocols offer a foundation for researchers to effectively utilize this reagent, enabling the rational design of conjugates with improved physicochemical properties and biological activity.
This compound (CAS: 906007-10-1) represents a versatile heterobifunctional crosslinker that has become essential in modern bioconjugation chemistry and pharmaceutical development. This compound features two distinct reactive groups: an azide moiety at one terminus and a tosylate leaving group at the other, connected by a hexaethylene glycol spacer [1]. The unique architecture of this compound enables researchers to create stable molecular conjugates through the formation of triazole linkages via click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) [2].
The PEG spacer confers crucial advantages to this compound, significantly enhancing aqueous solubility while reducing potential steric hindrance during conjugation reactions [1]. This combination of features makes this compound particularly valuable for researchers developing novel biotherapeutics, targeted drug delivery systems, and sophisticated diagnostic probes. The following application notes provide detailed protocols and practical considerations for leveraging this compound in various research and development contexts, with emphasis on the rapidly expanding field of click chemistry in biological systems [2].
Table 1: Fundamental Molecular Properties of this compound
| Property | Specification |
|---|---|
| CAS Number | 906007-10-1 |
| Molecular Formula | C₁₉H₃₁N₃O₈S |
| Molecular Weight | 461.53 g/mol |
| IUPAC Name | 2-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
| Functional Groups | Azide (N₃), Tosylate (OTs) |
| PEG Units | 6 |
| Solubility | Soluble in DMSO and aqueous media |
| Storage Conditions | Dry, dark, at 0-4°C (short-term) or -20°C (long-term) |
The structural composition of this compound features several key components that define its chemical behavior and reactivity. The azide terminal group (N₃) serves as a reactive handle for click chemistry applications, participating in cycloaddition reactions with alkynes to form stable 1,2,3-triazole rings [1]. At the opposite terminus, the tosylate group (p-toluenesulfonate) functions as an excellent leaving group in nucleophilic substitution reactions, enabling conjugation with various nucleophiles including amines, thiols, and alcohols [3]. The hexaethylene glycol chain connecting these functional groups provides enhanced hydrophilicity, conformational flexibility, and reduced immunogenicity, making it particularly suitable for biological applications [1].
Table 2: Comparative Analysis of Similar Azide-Functionalized Compounds
| Compound Name | Functional Groups | Unique Features | Typical Applications |
|---|---|---|---|
| This compound | Azide, Tosylate | Non-cleavable linker, 6 PEG units for optimal solubility | Bioconjugation, stable linkage formation |
| Azide-PEG3-OH | Azide, Hydroxyl | Shorter PEG chain, more hydrophilic | Small molecule conjugation |
| Azido-PEG11-Amine | Azide, Amine | Longer PEG chain, amine coupling | Extended spacer applications |
| Azide-PEG-NHS Ester | Azide, NHS Ester | Reactive NHS group for amine coupling | Protein labeling, rapid conjugation |
| Mal-PEG-Azide | Maleimide, Azide | Maleimide allows thiol coupling | Site-specific protein modification |
The principal application of this compound in bioconjugation leverages its azide functionality in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) [2]. This reaction enables the highly specific formation of 1,2,3-triazole linkages between the azide group and terminal alkynes under mild conditions compatible with biological systems [2]. The resulting triazole ring serves as a stable amide bond bioisostere, exhibiting remarkable resistance to enzymatic degradation, oxidizing/reducing conditions, and extreme pH variations [2].
The CuAAC reaction mechanism proceeds through a copper(I)-catalyzed cycle that generates regiospecific 1,4-substituted triazoles at rates 10⁶-10⁷ times faster than the uncatalyzed thermal reaction [2]. This dramatic rate enhancement, combined with exceptional selectivity and high yields, has established CuAAC as a cornerstone methodology in bioconjugate chemistry. The tosylate group of this compound can be simultaneously or sequentially functionalized through nucleophilic substitution reactions, enabling the creation of diverse heterobifunctional conjugates [1].
The implementation of this compound in bioconjugation follows a two-step functionalization approach that enables sequential modification of biomolecules [3]. In the initial step, the tosylate group undergoes nucleophilic displacement by target functional groups on biological molecules, typically primary amines or thiols [1]. This reaction proceeds efficiently under mild basic conditions (pH 7-9) in aqueous buffers, preserving the integrity of sensitive biological compounds. The resulting intermediate now displays the azide functionality on the biomolecule surface through the hydrophilic PEG spacer.
The second step involves the click reaction between the installed azide group and an alkyne-bearing molecule [2]. Researchers can select between copper-catalyzed (CuAAC) or copper-free (SPAAC) approaches depending on the specific requirements of their application, particularly regarding copper sensitivity [2]. This sequential methodology enables the creation of well-defined conjugates between diverse biomolecules and auxiliary components including fluorophores, drugs, lipids, or surfaces.
This compound has demonstrated significant utility in the development of advanced drug delivery systems, particularly in the formation of photoresponsive amphiphilic self-assemblies [3]. These systems leverage the compound's bifunctional nature to create azobenzene-PEG conjugates that form supramolecular nanostructures capable of encapsulating therapeutic agents [3]. The resulting assemblies can be designed to respond to specific stimuli, enabling controlled release profiles that enhance therapeutic efficacy while minimizing off-target effects.
The application protocol involves synthesizing an amphiphilic polymer series (Azo-PEG-NHBoc, Azo-PEG-NH₂, and Azo-PEG-Gn) through the reaction of 4-(4-isothiocyanatophenylazo)-N,N-dimethylaniline (ITPADA) with functionalized polyethylene glycol precursors [3]. These polymers spontaneously self-assemble in aqueous environments to form well-defined nanostructures with tunable morphologies and sizes. The incorporation of this compound into these systems enables further functionalization via click chemistry, allowing researchers to attach targeting ligands, permeation enhancers, or environmental sensors to optimize delivery performance.
The PEG component serves critical functions in these drug delivery platforms, providing a hydrophilic corona that extends circulation time, reduces immune recognition, and enhances solubility of hydrophobic payloads [1]. The triazole linkages formed through click chemistry contribute to the overall stability of the assembly while maintaining biocompatibility. These advanced materials represent promising approaches to overcoming biological barriers and achieving targeted therapeutic delivery with spatial and temporal control.
Principle: This protocol describes the copper-catalyzed azide-alkyne cycloaddition between this compound-modified biomolecules and alkyne-bearing probes [2]. The reaction proceeds efficiently under physiological conditions to form stable 1,4-disubstituted triazole linkages.
Materials:
Procedure:
Prepare reaction mixture in the following order:
Incubate reaction at room temperature or 4°C for 1-4 hours with gentle agitation
Monitor reaction progress by HPLC, MS, or gel electrophoresis as appropriate
Purify conjugate using size exclusion chromatography, dialysis, or precipitation methods
Characterize product by mass spectrometry, UV-Vis, or fluorescence spectroscopy
Critical Notes:
Principle: The strain-promoted azide-alkyne cycloaddition enables click conjugation without copper catalysts, utilizing strained cyclooctynes that react efficiently with azides [2]. This approach eliminates potential copper-induced biomolecule damage.
Materials:
Procedure:
Prepare reaction components:
Incubate reaction at room temperature for 2-12 hours
Monitor completion by disappearance of starting materials
Purify and characterize conjugate as described in Protocol 1
Advantages:
Limitations:
Table 3: Reaction Condition Optimization for Triazole Linkage Formation
| Parameter | CuAAC Conditions | SPAAC Conditions |
|---|---|---|
| Catalyst | CuSO₄ (1-2 mM) + sodium ascorbate (5-10 mM) | None required |
| Ligand | THPTA, TBTA, or similar (2-5 mM) | Not applicable |
| Temperature | 4-37°C | 4-37°C |
| Time | 1-4 hours | 2-12 hours |
| pH Range | 6.5-8.5 | 7.0-8.5 |
| Solvent Compatibility | Aqueous buffers with ≤10% organic cosolvent | Aqueous buffers with ≤20% organic cosolvent |
| Biomolecule Compatibility | May require stabilizing ligands for sensitive proteins | Excellent for copper-sensitive systems |
This compound requires specific handling considerations to maintain stability and ensure experimental reproducibility. The compound should be stored under dry, dark conditions at 0-4°C for short-term storage (days to weeks) or at -20°C for long-term preservation (months to years) [3]. Always allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.
While organic azides like this compound are generally stable when handled properly, certain safety precautions are essential. Azide salts (NaN₃, KN₃) can form explosive compounds when exposed to heavy metals (lead, mercury, cadmium, etc.) and should never be used with dichloromethane solvent, which can form highly explosive diazidomethane [4]. Although the organic azide in this compound is less hazardous than azide salts, it should still be handled with appropriate safety measures including the use of blast shields when working on preparative scale [4].
Successful implementation of this compound conjugation requires attention to several critical reaction parameters. The tosylate displacement proceeds most efficiently with primary amines in slightly basic conditions (pH 7.5-9.0), while thiol conjugation may require neutral to slightly acidic conditions to prevent disulfide formation. The PEG spacer enhances aqueous solubility, but may require cosolvents (DMF, DMSO) for highly hydrophobic substrates.
For CuAAC reactions, copper stabilization is essential for maintaining protein integrity. Common stabilizing ligands include tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), tris(benzyltriazolylmethyl)amine (TBTA), and tris(tert-butyltriazolylmethyl)amine (TTTA) [2]. These ligands not only protect biomolecules from copper-mediated oxidation but also accelerate the reaction rate. If reaction efficiency is suboptimal, consider increasing ligand concentration, adding additional reducing agent (sodium ascorbate), or extending reaction time.
This compound represents a powerful tool in the bioconjugation toolbox, enabling efficient formation of stable triazole linkages through click chemistry approaches. Its heterobifunctional design provides exceptional versatility for diverse applications ranging from basic research to therapeutic development. The detailed protocols and practical considerations outlined in these application notes provide researchers with a foundation for successful implementation of this valuable compound in their experimental workflows.
As click chemistry continues to evolve, this compound and similar reagents are poised to play increasingly important roles in the development of novel biologics, targeted therapeutics, and diagnostic agents. The robust nature of triazole linkages combined with the favorable properties of PEG spacers creates opportunities for innovation across multiple disciplines including chemical biology, pharmaceutical sciences, and materials science.
The table below summarizes the core properties and functional groups of this compound.
| Property | Description |
|---|---|
| Group 1 | Azide (N₃) [4] |
| Group 2 | Tosylate (p-Toluenesulfonate) [4] |
| Linker Type | PEG-based, non-cleavable [4] |
| PEG Units | 6 (PEG6) [2] |
| Primary Applications | PROTAC synthesis, bioconjugation, drug delivery systems, surface functionalization [2] [1] [5] |
This compound enables sequential and orthogonal conjugations. A common strategy is first reacting the tosylate with a nucleophile on one molecule, followed by a "click" reaction of the azide with a second molecule [1].
The tosylate (OTs) is an excellent leaving group for SN2 reactions with primary or secondary alkyl halides and sulfonates [6]. This reaction is typically performed using this compound and a nucleophile in a polar aprotic solvent.
Protocol: General Procedure for Tosylate Displacement
The azide group enables highly efficient and selective conjugation through copper-catalyzed azide-alkyne cycloaddition (CuAAC) [2] [7].
Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The following diagram illustrates this two-step conjugation workflow.
This compound is a popular linker in Proteolysis Targeting Chimeras (PROTACs) [2]. The PEG spacer connects an E3 ubiquitin ligase ligand to a target protein ligand, forming a heterobifunctional molecule that induces targeted protein degradation [2]. The linker's length and hydrophilicity are critical for PROTAC efficacy.
This compound creates photoresponsive amphiphilic polymers that self-assemble into nanostructures for drug delivery [1]. The tosylate introduces functional groups, while the azide enables conjugation of targeting ligands or dyes. The PEG spacer enhances solubility, stability, and biocompatibility of conjugated drugs [5].
Similar azide-PEG-lipid conjugates create advanced fluorescent membrane probes [8]. The PEG linker prevents fluorophore-induced perturbations to lipid behavior and helps retain probes in the plasma membrane for live-cell and super-resolution imaging [8].
This compound is a powerful tool for bioconjugation with key advantages including orthogonal reactivity for flexible synthesis, a hydrophilic PEG spacer to improve physicochemical properties, and high efficiency "click" chemistry for reliable conjugation under mild conditions [2] [1] [5].
Azide-PEG6-Tos is a bifunctional polyethylene glycol (PEG)-based linker that plays a crucial role in modern bioconjugation strategies and advanced drug delivery system development. Its molecular structure incorporates two highly reactive functional groups connected by a six-unit PEG spacer, making it particularly valuable for pharmaceutical and biomedical applications.
Core Chemical Properties:
Storage and Handling:
The utility of this compound stems from its two distinct reactive groups, each enabling specific chemical transformations essential for constructing complex biomolecular conjugates.
Table: Functional Groups and Their Reactivity in this compound
| Functional Group | Reaction Partners | Reaction Type | Key Applications |
|---|---|---|---|
| Azide (N₃) [1] [2] | Alkynes, DBCO, BCN | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) | Bioconjugation, biomolecule labeling, PROTAC synthesis |
| Tosylate (OTs) [1] [3] | Amines, thiols, other nucleophiles | Nucleophilic substitution | Covalent attachment to biomolecules, surface functionalization |
| PEG Spacer [1] [5] | N/A | N/A | Enhances aqueous solubility, improves pharmacokinetics, reduces immunogenicity |
The following diagram illustrates the bifunctional reactivity of this compound and its role in constructing drug delivery systems:
Figure 1: Bifunctional reactivity of this compound in bioconjugation applications
This compound serves as a critical building block in several advanced therapeutic platforms, leveraging its unique chemical properties to address key challenges in drug development.
This compound functions as a PEG-based PROTAC linker that connects two distinct ligands: one for an E3 ubiquitin ligase and another for the target protein [1] [2]. This configuration enables the intracellular ubiquitin-proteasome system to selectively degrade target proteins [2]. The six-unit PEG spacer provides optimal molecular flexibility and spatial arrangement necessary for simultaneous engagement of both target protein and E3 ligase, which is essential for efficient protein degradation [5].
In PDCs—an emerging class of targeted therapeutics—this compound serves as a versatile linker that connects peptide carriers to therapeutic payloads [5]. The PEG component enhances the solubility and stability of the conjugates while extending plasma half-life and reducing immunogenicity [5]. Compared to antibody-drug conjugates (ADCs), PDCs benefit from smaller molecular size, better tumor penetration, and easier production scaling [5].
Table: Comparison of Peptide-Drug Conjugates and Antibody-Drug Conjugates
| Characteristic | PDCs | ADCs |
|---|---|---|
| Molecular Weight | Smaller (2-20 kDa) [5] | Larger (~160 kDa) [5] |
| Tumor Penetration | Enhanced penetration capability [5] | Limited by size [5] |
| Production Complexity | Relatively simple chemical synthesis [5] | Complex biological production [5] |
| Immunogenicity | Low immunogenic potential [5] | Can trigger immune responses [5] |
| Payload Versatility | Compatible with various cytotoxic agents [5] | Limited to highly toxic payloads [5] |
The compound's dual reactivity enables efficient conjugation of diverse molecules, including proteins, peptides, nucleic acids, and small-molecule therapeutics [4]. This application is particularly valuable for developing targeted drug delivery systems, where the tosylate group facilitates covalent attachment to targeting moieties, while the azide group enables subsequent conjugation of therapeutic payloads via bioorthogonal click chemistry [1] [4].
This protocol describes the conjugation of this compound to amine-containing molecules (e.g., peptides, proteins) through nucleophilic substitution of the tosylate group.
Materials:
Procedure:
Technical Notes:
This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) between the azide group of the conjugate from Protocol 1 and alkyne-containing molecules (e.g., drugs, fluorescent labels).
Materials:
Procedure:
Technical Notes:
The following diagram outlines the complete experimental workflow for creating a functionalized drug delivery conjugate using this compound:
Figure 2: Experimental workflow for conjugate synthesis using this compound
Handling Precautions:
Analytical Quality Control:
Table: Common Issues and Solutions in this compound Applications
| Problem | Potential Cause | Solution |
|---|---|---|
| Low conjugation yield via tosylate | Hydrolysis of tosylate group | Use anhydrous solvents and controlled humidity |
| Poor aqueous solubility | Nature of drug payload | The PEG spacer enhances solubility; optimize PEG length if needed [1] |
| Incomplete click reaction | Low catalyst activity | Freshly prepare copper catalyst and sodium ascorbate solutions |
| Byproduct formation | Side reactions with sensitive functional groups | Optimize reaction stoichiometry and protect reactive groups |
| Conjugate instability | Chemical or metabolic degradation | Consider formulation additives or structural modifications |
This compound represents a powerful tool in the construction of advanced drug delivery systems, particularly for PROTACs, peptide-drug conjugates, and targeted therapeutics. Its well-defined reactivity profile, combined with the favorable properties imparted by the PEG spacer, enables researchers to overcome common challenges in drug development, including poor solubility, rapid clearance, and lack of targeting specificity. The protocols outlined herein provide a robust foundation for implementing this versatile linker in various pharmaceutical applications.
Azide-PEG6-Tosylate (this compound) represents a crucial heterobifunctional crosslinker in nanotechnology applications, particularly in the functionalization of nanoparticles for biomedical use. This compound features a terminal azide group that enables copper-free click chemistry applications and a tosylate leaving group that facilitates efficient nucleophilic substitution reactions. The intermediate polyethylene glycol (PEG) spacer, consisting of six ethylene glycol units, provides an optimal balance between molecular length and steric considerations, making it particularly valuable for creating bioconjugates with enhanced solubility characteristics and reduced immunogenic responses.
The strategic importance of this compound in nanoparticle functionalization lies in its ability to address fundamental challenges in nanomedicine, including nanoparticle stability, targeted functionalization, and biocompatibility. As evidenced by recent advances in the field, proper surface functionalization of nanoparticles is essential to prevent rapid agglomeration and oxidation processes that often hinder their biomedical application [1]. The incorporation of PEG chains creates a protective hydrophilic layer around nanoparticles, significantly improving their circulation half-life and stability in physiological environments. This application note provides comprehensive protocols and characterization data for researchers utilizing this compound in nanoparticle development, with emphasis on practical implementation and troubleshooting.
This compound belongs to the category of monodisperse PEG linkers, characterized by a precise molecular weight rather than a distribution commonly found in polydisperse PEG variants [2]. This uniformity is critical for reproducible nanoparticle functionalization and consistent experimental outcomes in both research and development settings. The chemical structure comprises three distinct functional regions: the azide terminus (N₃) that participates in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, the PEG6 spacer that provides hydrophilicity and molecular spacing, and the tosylate leaving group that readily undergoes nucleophilic displacement by amine, thiol, or hydroxyl functionalities.
Table 1: Key Physicochemical Properties of this compound
| Property | Specification | Functional Significance |
|---|---|---|
| Molecular Weight | ~458.4 g/mol | Optimal size for conjugation without excessive steric hindrance |
| Azide Functionality | Terminal azide (N₃) | Enables bioorthogonal click chemistry with DBCO or cyclooctyne reagents |
| Leaving Group | Tosylate (OTs) | Excellent leaving group for nucleophilic substitution reactions |
| PEG Chain Length | 6 ethylene oxide units | Balances hydrophilicity, solubility, and molecular spacing |
| Solubility | DMSO, DMF, CH₂Cl₂, acetonitrile | Compatible with organic synthesis conditions |
| Aqueous Solubility | Moderate (PEG-dependent) | Sufficient for biological applications with proper formulation |
The tosylate group is a superior leaving group compared to other halogenated alternatives, enabling more efficient functionalization of nanoparticles under milder reaction conditions. This characteristic is particularly valuable when working with sensitive biological ligands or fragile nanoparticle systems. The six-unit PEG spacer has been optimized to provide sufficient distance to prevent steric interference between conjugated biomolecules and the nanoparticle surface while maintaining a compact molecular architecture that doesn't unnecessarily increase the overall size of the final conjugate [2]. This balance is essential for maintaining the pharmacokinetic profiles of nanoparticle systems while ensuring optimal accessibility of conjugated targeting moieties.
Protocol 1: Pre-functionalization Preparation of Nanoparticles
Materials Required: Carboxylated nanoparticles (40-200 nm recommended), MES buffer (25 mM, pH 6.0), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-hydroxysuccinimide (NHS), ultrapure water, centrifugation equipment, sonication bath.
Step 1: Nanoparticle Activation
Critical Considerations: The pH of the activation buffer is crucial for optimal EDC/NHS chemistry. Avoid aqueous buffers during tosylate displacement reactions, as hydrolysis competes with nucleophilic substitution. Maintain anhydrous conditions throughout the functionalization process to maximize conjugation efficiency [3].
Protocol 2: Tosylate Displacement and Azide Functionalization
Materials Required: Activated nanoparticles, this compound, anhydrous DMSO, triethylamine (TEA), amine-PEG-azide (for passivation), dialysis membranes (MWCO 10-50 kDa) or centrifugal filters.
Step 1: Primary Functionalization
Step 2: Surface Passivation (Co-functionalization)
Diagram 1: Workflow for this compound Functionalization of Nanoparticles
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Materials Required: Azide-functionalized nanoparticles, DBCO-modified ligands (antibodies, peptides, aptamers), phosphate buffered saline (PBS, pH 7.4), purification equipment.
Step 1: Click Chemistry Conjugation
Critical Considerations: The SPAAC reaction proceeds efficiently without cytotoxic copper catalysts, making it ideal for bioactive conjugates. Maintain mild temperature conditions (4-25°C) throughout the reaction to preserve ligand integrity, particularly when working with proteinaceous targeting moieties [4].
Rigorous characterization of this compound functionalized nanoparticles is essential to confirm successful modification and determine key parameters for subsequent applications. The following table summarizes the primary characterization methods and expected outcomes:
Table 2: Characterization Methods for this compound Functionalized Nanoparticles
| Characterization Method | Experimental Parameters | Expected Outcome for Successful Functionalization |
|---|---|---|
| FT-IR Spectroscopy | ATR mode, 4000-500 cm⁻¹ range | Appearance of azide peak at ~2100 cm⁻¹; reduction in carboxylate peaks at 1710 cm⁻¹ |
| ¹H NMR Spectroscopy | 500 MHz in CDCl₃ or DMSO-d₆ | Aromatic tosylate protons at 7.7-7.9 ppm replaced by new peaks; PEG backbone at 3.5-3.7 ppm [5] |
| XPS Analysis | High-resolution C1s, N1s, O1s scans | Appearance of N1s peak at 400-405 eV corresponding to azide functionality [4] |
| Zeta Potential Measurement | Diluted suspension in 1 mM KCl | Shift in surface charge dependent on nanoparticle core; typically reduced negativity after PEGylation [3] |
| Dynamic Light Scattering | 25°C, 90° measurement angle | Moderate increase in hydrodynamic diameter (1-3 nm) consistent with PEG layer formation; PDI < 0.1 indicates monodisperse population [3] |
| MALDI-TOF Mass Spectrometry | Dithranol/AgTFA matrix | Verification of this compound integrity and molecular weight prior to conjugation [5] |
Additional quantitative analysis should include determination of azide loading capacity using colorimetric assays or elemental analysis, with typical values ranging from 50-200 azide groups per 100 nm nanoparticle depending on surface area and conjugation efficiency. The colloidal stability of functionalized nanoparticles should be assessed in biologically relevant media including PBS, cell culture medium, and serum-containing buffers, with monitoring for aggregation or precipitation over 24-72 hours [4] [1].
The strategic implementation of this compound functionalized nanoparticles has enabled significant advances in multiple biomedical applications:
Ligand-Directed Therapeutics: this compound functionalized nanoparticles serve as versatile platforms for targeted drug delivery. Following azide functionalization, DBCO-modified targeting ligands (antibodies, peptides, aptamers) can be precisely conjugated to create actively targeted nanocarriers. Research demonstrates that nanoparticles functionalized with PEGylated NHC ligands exhibit exceptional colloidal stability across various biologically relevant media, showing no significant aggregation or ripening over extended periods [4]. This stability is crucial for maintaining therapeutic efficacy during systemic circulation.
The PEG spacer in this compound plays a dual role in drug delivery applications: it provides a stealth characteristic that reduces opsonization and recognition by the reticuloendothelial system, while simultaneously creating the spatial separation needed for optimal target recognition by conjugated ligands. Studies show that proper PEGylation can increase circulation half-life of nanoparticles by up to 400% compared to non-PEGylated counterparts, significantly enhancing drug accumulation at target sites [1].
Modular Detection Platforms: The azide functionality enables straightforward conjugation of diverse detection moieties including fluorophores, radiolabels, and contrast agents. In one demonstrated application, fluorescent polystyrene nanoparticles were passivated by covalent attachment of amine-PEG-azide, successfully neutralizing surface charge from -43 mV to -15 mV and creating a versatile platform for subsequent diagnostic probe attachment [3]. These functionalized nanoparticles were then conjugated to DNA aptamers targeting histidine tags and VEGF protein, resulting in probes with high affinity (EC₅₀ values ranging from 3 to 12 nM) and excellent specificity [3].
Diagram 2: Application Pathways for this compound Functionalized Nanoparticles
The modular design facilitated by this compound functionalization allows researchers to create customized detection platforms using commercially available reagents and common laboratory equipment, significantly reducing the technical barriers to nanoparticle implementation in diagnostic applications [3]. This approach has been successfully employed for the detection of peptides, proteins, and nucleic acids with sensitivity comparable or superior to conventional detection methodologies.
Successful implementation of this compound functionalization requires attention to several potential challenges:
Low Conjugation Efficiency: If characterization indicates insufficient azide functionalization, verify the anhydrous conditions during the tosylate displacement reaction. Water competes with nucleophilic substitution, leading to hydrolysis of the tosylate group. Increase the molar excess of this compound (up to 5000:1) and extend reaction time to 24 hours.
Nanoparticle Aggregation: If dynamic light scattering reveals increased polydispersity index (PDI > 0.1) after functionalization, implement gradual solvent exchange from organic to aqueous media using stepwise dialysis. Include co-passivating agents such as mPEG-amine at 20-30% of total functional groups to improve colloidal stability [3].
Azide Group Degradation: The terminal azide moiety can be sensitive to ultraviolet light and reducing agents. Store functionalized nanoparticles in amber vials and avoid exposure to strong light during processing. Confirm azide integrity by FT-IR spectroscopy before proceeding with click chemistry conjugation.
Incomplete Ligand Attachment: For SPAAC reactions with DBCO-modified ligands, ensure the DBCO:azide ratio is 1.2:1 to 2:1 to drive the reaction to completion without excessive unreacted ligand. Purify conjugated nanoparticles using size exclusion chromatography or centrifugal filtration to remove unconjugated ligands that may interfere with downstream applications.
This compound represents a versatile and efficient tool for nanoparticle functionalization, enabling the creation of stable, biocompatible nanoplatforms for diverse biomedical applications. The protocols outlined in this application note provide researchers with detailed methodologies for successful implementation, from initial functionalization through comprehensive characterization. The unique combination of tosylate chemistry for efficient nanoparticle modification and azide functionality for bioorthogonal conjugation creates a powerful strategy for developing next-generation nanotherapeutics and diagnostics.
As nanotechnology continues to evolve, the precise control over surface chemistry afforded by monodisperse crosslinkers like this compound will play an increasingly important role in overcoming current limitations in targeted delivery, diagnostic sensitivity, and therapeutic efficacy. The standardized approaches described herein facilitate reproducibility and comparison across research platforms, accelerating the translation of nanoparticle-based technologies from laboratory research to clinical application.
The table below summarizes the key properties of this compound:
| Property | Description |
|---|---|
| IUPAC Name | 2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate [1] |
| CAS Number | 906007-10-1 [1] [2] [3] |
| Molecular Formula | C19H31N3O8S [1] [2] [3] |
| Molecular Weight | 461.5 g/mol [1] [2] [3] |
| Reactive Groups | Azide (N3), Tosylate (OTs) [1] [3] |
| Primary Functions | Click chemistry reagent (Azide), electrophile for nucleophilic substitution (Tosylate) [1] [3] |
| Linker Type | Non-cleavable [2] |
| PEG Chain Length | 6 ethylene oxide units (PEG6) [1] |
| Storage Condition | -20°C [2] [3] |
Q1: How can I improve the yield of the nucleophilic substitution reaction with the tosylate group? The tosylate group is an excellent leaving group for SN2 reactions [1]. For optimal efficiency:
Q2: What are the best conditions for the subsequent "click chemistry" reaction with the azide group? The azide group undergoes Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [5] [3]. Key optimization parameters from a similar PEG-coumarin conjugate synthesis include:
Q3: My final conjugate has low solubility or forms aggregates. What could be the cause?
| Problem | Potential Causes | Suggested Solutions |
|---|---|---|
| Low conversion in tosylate displacement | Low nucleophilicity, steric hindrance, incorrect solvent, insufficient reaction time. | Use a stronger nucleophile, switch to a polar aprotic solvent, increase temperature, monitor reaction by TLC or LC-MS. |
| Side products in click reaction | Copper-induced degradation or oxidation of sensitive functional groups. | Optimize copper catalyst concentration and type, use protective ligands, add reducing agent (sodium ascorbate). |
| Difficulty in purification | Product heterogeneity due to polydisperse starting material or incomplete reactions. | Source monodisperse this compound [6], ensure reactions go to completion, use preparatory HPLC for better separation. |
A study optimizing a similar CuAAC "click" reaction in supercritical CO₂ using Response Surface Methodology (RSM) provides a framework for systematic optimization [5]. The most significant findings are summarized below:
| Optimization Variable | Significance & Impact | Optimal Range / Note |
|---|---|---|
| Temperature | Highly significant (p-value: 0.006). Higher temperature increases reaction rate but may risk decomposition [5]. | Should be screened; studied at 35°C and higher [5]. |
| Pressure | Highly significant (p-value: 0.0117). In scCO₂, pressure affects solvent density and solvating power [5]. | Studied at 130 bar and higher [5]. For traditional solvents, this is less critical. |
| Catalyst-to-Alkyne Ratio | Significant factor. Must be sufficient to drive the reaction to completion [5]. | A molar ratio of 0.5 was effective [5]. |
| Reaction Time | Yield increase diminishes after a point, indicating reaction completion [5]. | An increase from 24h to 48h gave only a minor yield boost (82% to 87%), suggesting 24h is sufficient [5]. |
| Key Outcome | By optimizing the significant variables, the researchers achieved a synthesis success rate of over 82% [5]. |
The following diagram illustrates the typical two-step conjugation process using this compound and the corresponding characterization methods for each step.
The experimental workflow for using this compound typically involves sequential conjugation [1] [3]. The tosylate group is first displaced by a nucleophile, and the resulting intermediate is characterized to confirm successful substitution before proceeding to the copper-catalyzed cycloaddition between the azide and an alkyne [5] [1].
The table below summarizes the key physical properties and storage guidelines for Azide-PEG6-Tos from the search results.
| Property | Specification |
|---|---|
| Appearance | Colorless to light yellow liquid [1] [2] [3] |
| Recommended Storage | -20°C in pure form; short-term at 4°C possible [4] [1] [2] |
| Short-term Storage | 0 - 4°C (days to weeks) [1] |
| Long-term Storage | -20°C (months to years); -80°C when in solvent (6 months) [1] [2] |
| Shipping Condition | Ambient temperature [4] [2] [5] |
| Solubility | Soluble in aqueous media and DMSO [6] [1] |
| Purity | Typically ≥95% to ≥98% [4] [1] [3] |
Based on its chemical structure, this compound is sensitive to several factors. The diagram below outlines the primary degradation pathways and their consequences.
Here are solutions to common problems related to this compound stability:
Unexpected Color Change: A color change from colorless to dark yellow indicates potential decomposition.
Low Coupling Efficiency in Tosylate Reactions: The tosylate group is a good leaving group for nucleophilic substitution, but its reactivity can decline [6] [4].
Poor Yield in Click Chemistry Reactions: The azide group can decompose, losing its reactivity toward alkynes, DBCO, or BCN [6] [2].
To proactively prevent stability issues, consider these quality control measures:
The following table summarizes the fundamental properties of Azide-PEG6-Tos as reported by multiple suppliers and scientific sources. This data is essential for its handling and identification.
| Property | Details |
|---|---|
| CAS Number | 906007-10-1 [1] [2] [3] |
| Molecular Formula | C₁₉H₃₁N₃O₈S [1] [2] [3] |
| Molecular Weight | 461.53 g/mol [1] [3] [4] |
| IUPAC Name | 2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate [3] [5] |
| Appearance | Colorless to light yellow liquid [1] [4] |
| Purity | ≥95% to ≥98% (vendor-dependent) [2] [4] [5] |
| Reactive Groups | Azide (N₃) and Tosylate (OTs) [1] [6] [5] |
| Functional Group 2 | COOR/Ester (as classified by some vendors) [2] |
| Solubility | Soluble in organic solvents like DMSO [3] |
| Storage Condition | -20°C [1] [2] [4] |
While direct purification methods are not detailed, proper characterization is crucial for verifying the identity and purity of your compound before use. The following methods, particularly NMR, are well-established for this purpose.
NMR is a powerful technique for the routine quantitative determination of chain-end substitution and for calculating the absolute number average molecular weight of PEG derivatives like this compound [7]. Below is a summary of the expected chemical shifts for this compound in deuterated chloroform (CDCl₃), based on data from a related Azide-PEG compound [7].
Here are some common issues you might encounter when working with this compound, along with potential solutions based on general principles and the provided literature.
| Issue | Possible Cause | Troubleshooting Tips |
|---|---|---|
| Low Yield in Click Reaction | Azide group degradation; improper storage. | Confirm azide integrity via IR spectroscopy (azide peak ~2100 cm⁻¹). Ensure reagent is fresh and stored at -20°C. [1] [5] |
| Low Purity / Contaminants | Synthesis byproducts; decomposition during storage. | Purity via flash chromatography. Use analytical HPLC to monitor purity. Characterize thoroughly with ¹H NMR post-purification. [7] |
| Unexpected Solubility | - | The PEG spacer enhances aqueous solubility. For organic reactions, DMSO is a suitable solvent [3] [5]. |
The following diagram outlines a general workflow for the synthesis, purification, and quality control of azide-terminated PEG compounds, based on the methodology from the research article [7]. This can serve as a logical guide for your processes.
I hope this compiled technical information provides a solid foundation for your technical support center. To reiterate the key points:
The key to troubleshooting lies in understanding the compound's inherent properties. The primary information available from supplier data is its solubility in DMSO [1].
Reported Solubility Data
| Solvent | Solubility | Notes / Source |
|---|---|---|
| DMSO | Soluble | Preferred solvent; supplied as a solution in DMSO for stock preparation. [1] |
| Water | Information Missing | PEG backbone suggests potential aqueous solubility, but not explicitly confirmed. |
| Other Organic Solvents | Information Missing | Data for DCM, DMF, THF, methanol, acetonitrile not available in search results. |
The heterobifunctional structure of this compound, with a bulky tosylate group and a long PEG spacer, contributes to its solubility profile. The PEG (polyethylene glycol) chain enhances hydrophilicity and solubility in polar solvents like DMSO, while the organic azide and tosylate groups can make the molecule more hydrophobic overall [1].
If you encounter solubility issues, the following workflow and protocols can help you diagnose and resolve the problem. This process guides you from basic preparation to advanced rescue techniques.
Always begin by preparing a concentrated stock solution in a high-quality solvent.
Research indicates that PEG can be added to aqueous buffers as an excipient to reduce small molecule aggregation and increase the concentration of the monomeric form [2]. This is particularly useful for biophysical assays.
Q1: Why does adding PEG to the buffer help with solubility? PEG is believed to work through several mechanisms: it creates a molecular crowding environment, disrupts the water structure to reduce the hydrophobic effect, and may form weak, non-specific interactions with the small molecule. Together, these actions help shift the equilibrium away from aggregation and toward the soluble, monomeric form of the compound [2].
Q2: My this compound stock solution in DMSO has precipitated after storage. Can it be rescued? Yes, this is often possible. Warm the vial to room temperature and vortex it thoroughly. If solid persists, you can gently warm the solution to 30-40°C in a water bath or heat block with brief sonication. Avoid excessive heating. Before use, visually inspect the solution to ensure it is clear and particle-free.
Q3: Are there any stability concerns for proteins or other biomolecules when using PEG in the buffer? Studies have shown that at concentrations around 8%, PEG generally causes only weak, non-specific interactions with proteins. Unlike organic solvents, PEG precipitates proteins in their native conformation, meaning the bulk of the protein in solution should remain fully functional. However, it is always good practice to run a control experiment to confirm that PEG does not interfere with your specific biological system [2].
This table summarizes the key characteristics of this compound for your reference [1] [2] [3].
| Property | Specification |
|---|---|
| CAS Number | 906007-10-1 [2] [3] [4] |
| Molecular Formula | C19H31N3O8S [2] [3] [4] |
| Molecular Weight | 461.53 g/mol [2] [3] [4] |
| Purity | Typically ≥95% to ≥98% [2] [3] |
| Physical Form | Colorless to light yellow liquid [2] |
| Key Functional Groups | Azide (N3), Tosylate (OTs) [1] [2] |
| Primary Applications | Bioconjugation, PROTAC linker, synthesis of drug delivery systems [2] [4] |
This compound can undergo different types of "click" reactions with alkyne partners. The choice of reaction depends on your experimental needs and constraints [5] [2].
| Reaction Type | Alkyne Partner | Catalyst/ Conditions | Key Advantages | Key Limitations/Considerations |
|---|---|---|---|---|
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [5] | Terminal alkyne | Cu(I) (e.g., from CuSO4 + sodium ascorbate) [5] | High reaction rate; regioselective (forms 1,4-triazole) [5] | Copper can be cytotoxic and may damage biomolecules [5] |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) [5] [2] | DBCO or BCN | None (catalyst-free) | Bioorthogonal; ideal for sensitive biological systems [5] | DBCO/BCN reagents are more expensive; not regioselective [5] |
Here are solutions to frequently encountered problems when working with this compound.
Problem 1: Low Yield in CuAAC Reaction
Problem 2: Poor Solubility in Aqueous Buffers
Problem 3: Unexpected Side Reactions or Byproducts
Problem 4: Suspected PEG Allergy or Hypersensitivity
Protocol 1: Standard CuAAC Reaction with this compound
This protocol is adapted from general best practices for CuAAC reactions [5].
Reagent Table:
| Reagent | Role | Suggested Amount |
|---|---|---|
| This compound | Azide component | 1.0 equiv |
| Terminal Alkyne | Reaction partner | 1.0 - 1.2 equiv |
| CuSO4·5H2O | Copper catalyst source | 0.2 - 0.5 equiv |
| Sodium Ascorbate | Reducing agent | 1.0 - 2.0 equiv (vs. Cu) |
| THPTA or TBTA | Cu-stabilizing ligand | 0.5 - 1.0 equiv (vs. Cu) |
| Buffer (e.g., PBS, t-BuOH:H2O) | Reaction medium | As needed |
Workflow:
Protocol 2: SPAAC Reaction with DBCO-modified Molecules
This catalyst-free protocol is ideal for sensitive biomolecules [5] [2].
Workflow:
Below is a general decision-making workflow for these reactions.
What is Azide-PEG6-Tos? this compound is a heterobifunctional poly(ethylene glycol) derivative, with the "Tos" representing a tosylate (p-toluenesulfonate) group [1]. This tosylate is an excellent leaving group, which makes it highly useful for nucleophilic substitution reactions but also inherently susceptible to hydrolysis, especially in the presence of water, acids, or bases [1].
Why does hydrolysis occur? The core reaction involves a nucleophile (such as water or hydroxide ion) attacking the carbon atom bonded to the tosylate group. This displaces the tosylate anion, yielding a hydrolyzed alcohol product and p-toluenesulfonic acid.
The diagram below illustrates this hydrolysis pathway.
Preventing hydrolysis requires a multi-faceted approach focused on controlling the chemical environment.
| Prevention Method | Key Parameters | Rationale & Additional Notes |
|---|---|---|
| Low-Temperature Storage [1] [2] | Store at -20°C or -5°C to 4°C [1] [2]. | Slows down kinetic rates of hydrolysis and other degradation reactions. |
| Anhydrous Conditions | Use anhydrous solvents (e.g., DMSO [1]); keep container sealed under inert gas (e.g., Argon [3]). | Eliminates the nucleophile (water) required for the hydrolysis reaction. |
| pH Control | Avoid acidic or basic conditions during handling or in solution. | Both acids and bases can catalyze the hydrolysis reaction, accelerating degradation. |
| Minimize Storage Time | Use the compound promptly after opening or preparing a stock solution. | Even under optimal conditions, long-term storage increases the risk of gradual degradation. |
Proper storage is your first line of defense. Here are the specific recommendations:
| Storage Factor | Recommended Condition | Instructions |
|---|---|---|
| Long-Term Storage | -20°C [1] | For long-term storage over months to years. |
| Short-Term Storage | -5°C to 4°C [2] | For short-term storage over days to weeks. |
| Environment | Dry and dark [1] | Keep the container tightly sealed and protected from light and moisture. Use a desiccator. |
| Shipping | Ambient Temperature [4] | Typically shipped at room temperature for short transit times. |
1. Handling Procedure for Aqueous Environments
2. Protocol for End-Group Quantification via NMR Accurate quantification of the tosylate group is crucial for assessing compound integrity.
Q1: What are the immediate signs that my this compound has hydrolyzed?
Q2: Can I use this compound in aqueous buffer systems? Yes, but with critical precautions. You must use it as a concentrated stock in an anhydrous, water-miscible solvent like DMSO and add it to the aqueous buffer immediately before the reaction proceeds. The time it spends in the aqueous solution must be minimized [1].
Q3: How should I safely dispose of this compound and its waste? While the search results do not provide specific disposal protocols, the compound's GHS warning label (H302, H315, H319, H335) indicates it can be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation [2]. You must consult your institution's Safety Data Sheet (SDS) and follow all local hazardous chemical waste regulations for disposal.
For researchers, confirming the identity and purity of the compound is a critical first step. The table below summarizes key characterization data for Azide-PEG6-Tos from the search results.
| Property | Details |
|---|---|
| CAS Number | 906007-10-1 [1] [2] |
| Molecular Formula | C₁₉H₃₁N₃O₈S [1] [2] |
| Molecular Weight | 461.53 g/mol [1] [2] |
| IUPAC Name | 2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate [1] |
| Appearance | Colorless to light yellow liquid [1] [2] [3] |
| Solubility | Soluble in DMSO [1] |
| Storage | Dry, dark, and at 0 - 4 °C for short term or -20 °C for long term [1] |
¹H NMR Spectroscopic Profiling Proton NMR is a primary tool for confirming the structure and assessing the purity of PEGylated compounds [4]. Below are the characteristic ¹H NMR signals for this compound, based on data for a very similar compound [1].
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic H (ortho to SO₂) | ~7.78 | doublet | 2H |
| Aromatic H (meta to SO₂) | ~7.33 | doublet | 2H |
| -CH₃ (tosyl) | ~2.44 | singlet | 3H |
| -CH₂-OTs | ~4.15 | triplet | 2H |
| N₃-CH₂- | ~3.38 | triplet | 2H |
| -OCH₂CH₂O- (PEG backbone) | ~3.55-3.70 | multiplet | 20H |
Here are some common experimental questions and issues related to working with azide-PEG compounds.
Q1: How can I confirm the success of my conjugation reaction using this compound? The azide (N₃) group on this compound is designed for "Click Chemistry" reactions [1] [2]. You can confirm successful conjugation using these methods:
Q2: My NMR spectrum shows unexpected peaks. What could be the cause? When characterizing PEG derivatives by ¹H NMR, be aware of two common issues [4]:
Q3: The compound seems to be degrading. How can I stabilize it? While the organic compound this compound is more stable than inorganic azides, proper handling is crucial. Note that sodium azide is highly unstable in biological samples, with a half-life of only 4.5 days at room temperature [5]. Although your compound is different, it is best to follow stringent practices:
The following diagram outlines a general workflow for characterizing this compound and confirming its conjugation, based on the principles found in the literature.
The table below summarizes the basic identifying information for this compound [1] [2] [3].
| Property | Description |
|---|---|
| CAS Number | 906007-10-1 [1] [2] [3] |
| Molecular Formula | C19H31N3O8S [1] [2] [3] |
| Molecular Weight | 461.53 g/mol [1] [2] [3] |
| Appearance | Colorless to light yellow liquid [1] [3] [4] |
| Storage | -20°C [3] [4] |
Based on the available information, the primary hazards associated with this compound are as follows.
A safety data sheet for Azido-PEG6-MS, a compound with a similar structure, classifies it as [5]:
While this is not for this compound itself, it highlights potential hazards associated with the azide-PEG chemical family, particularly the acute oral toxicity and severe environmental danger [5].
Multiple chemical suppliers advise the following general handling precautions for this compound, though they do not provide a full hazard classification [1] [4] [6]:
The following precautions are recommended based on the potential hazards.
For handling the related compound Azido-PEG6-MS, the recommended PPE includes [5]:
The following diagram outlines a general workflow for safely handling this compound in the laboratory, incorporating the precautions mentioned above.
For the related compound Azido-PEG6-MS, the following first aid measures are recommended [5]:
The most critical piece of information—a full, specific Safety Data Sheet (SDS) for this compound—is missing from the search results. To ensure complete safety, I strongly advise you to:
For research chemicals like Azide-PEG6-Tos, maintaining product integrity during shipping and storage is critical. The table below summarizes key handling parameters.
| Aspect | Specification / Guideline |
|---|---|
| Recommended Storage | Dry, dark, at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years) [1]. |
| Stability Goal | Maintain specified storage temperature to preserve chemical integrity and reactivity [1]. |
| Common Shipping Format | Insulated container with temperature-monitored packaging. |
| Acceptable Excursion | Data not available; assume minimal deviation is critical. |
| Key Risk | Temperature excursions may degrade the compound, reducing reaction yield and efficiency [2]. |
Here are answers to frequently asked questions regarding handling and potential shipping issues.
Q: What should I do if the shipment arrives without a cold pack or the temperature indicator shows an excursion? A: First, document the condition of the package and the temperature indicator. Visually inspect the compound. Before using it in a critical experiment, perform a small-scale test reaction (see experimental validation protocol below) to confirm its reactivity has not been compromised. Contact the supplier with your documentation to discuss a replacement.
Q: How should I store this compound upon arrival to ensure long-term stability? A: Upon receipt, the compound should be stored immediately under the recommended conditions. For long-term storage (months to years), keep it in a sealed container, protected from light, at -20 °C. For frequent use over weeks, storage at 0 to 4 °C (in a refrigerator) is acceptable [1]. Always allow the vial to warm to room temperature before opening it to prevent condensation and moisture absorption.
Q: My bioconjugation reaction yield seems low. Could this be related to cold chain issues? A: Yes, it is a possibility. The tosylate group in this compound is susceptible to hydrolysis, especially if the compound has been exposed to elevated temperatures or moisture during transport or storage. This degradation would reduce its efficiency in nucleophilic substitution reactions. Using the experimental validation protocol can help you diagnose this issue.
This methodology provides a quick check to confirm that this compound has retained its functionality after a suspected temperature excursion.
Principle: The assay verifies the reactivity of both the azide and tosylate functional groups. The azide group can participate in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' reaction with a fluorescent dye, while the tosylate group can be substituted with a nucleophile.
Materials:
Procedure:
Azide Group Validation (Click Reaction):
Tosylate Group Validation (Nucleophilic Substitution):
Structural Confirmation (¹H NMR):
The workflow for this validation protocol is outlined below.
To proactively prevent issues, consider these strategies:
I hope this guide provides a solid foundation for your technical support center. Should you need to delve deeper into the chemistry of this compound, its molecular structure and NMR characteristics are detailed in the search results [1].
This compound is a heterobifunctional polyethylene glycol derivative extensively used in bioconjugation and PROTAC synthesis [1] [2]. Its structure features two key functional groups connected by a six-unit polyethylene glycol (PEG) spacer [3].
The table below summarizes its fundamental characteristics and reactive functionalities:
| Property Category | Description |
|---|
| Chemical Characteristics | CAS Number: 906007-10-1 Molecular Formula: C19H31N3O8S Molecular Weight: 461.53 g/mol Appearance: Colorless to light yellow liquid [1] [2] [3] | | Azide Group (N₃) | Primary Reactions: Click Chemistry [4] [1] With Alkynes (CuAAc): Forms a stable triazole linkage via copper-catalyzed cycloaddition [1]. With BCN/DBCO (SPAAC): Undergoes copper-free, strain-promoted alkyne-azide cycloaddition [1]. | | Tosylate Group (OTs) | Reactivity: Serves as a superior leaving group [4] [2]. Primary Reaction: Nucleophilic substitution (SN2) [5]. Nucleophiles: Amines, thiols, alkoxides, and azide ions (N3-) to form alkyl azides [5]. |
Although explicit monitoring techniques for this compound were not detailed, standard analytical methods can be applied to track its reactions based on the functional groups involved.
NMR is a powerful technique for confirming the structure of this compound and monitoring its conversion. Key characteristic signals in its ¹H NMR spectrum are as follows [3]:
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic H (ortho to SO₂, Tosyl) | ~7.78 | Doublet |
| Aromatic H (meta to SO₂, Tosyl) | ~7.33 | Doublet |
| -CH₃ (Tosyl) | ~2.44 | Singlet |
| -CH₂-OTs | ~4.15 | Triplet |
| N₃-CH₂- | ~3.38 | Triplet |
| -OCH₂CH₂O- (PEG backbone) | ~3.55-3.70 | Multiplet |
The relationships between the compound's structure and its analysis can be visualized in the following workflow:
Handling azide-containing compounds requires strict adherence to safety protocols due to potential hazards [5].
The table below addresses potential problems and solutions based on the compound's chemistry:
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Yield in Tosylate Displacement | The tosylate is a good, but not excellent, leaving group; reaction may be slow or incomplete. | Ensure strong nucleophile (e.g., use sodium azide, not a weak amine without base activation). Use polar aprotic solvent (e.g., DMSO, DMF) to enhance reaction rate [5]. |
| Slow Click Chemistry Reaction | Inactive copper catalyst for CuAAc; or unstable BCN/DBCO for SPAAC. | For CuAAc: Freshly prepare Cu(I) source (e.g., CuBr with ascorbate). For SPAAC: Confirm alkyne reagent integrity and avoid storage in non-anhydrous solvents [1]. |
| Unintended Side Products | Hydrolysis of the tosylate group or degradation of the azide. | Use anhydrous solvents and conditions for tosylate substitution. Keep the compound cool, protected from light and moisture during storage [6]. Avoid exposing it to strong acids [5]. |
| Poor Solubility | Despite the PEG spacer, solubility may be low in certain buffers. | The 6 PEG units are designed to increase aqueous solubility [4]. If issues persist, consider pre-dissolving in a small amount of a water-miscible co-solvent like DMSO before adding to the aqueous reaction mixture [3]. |
Q1: What are the primary factors that impact the yield of a bioconjugation reaction? The yield is influenced by the choice of conjugation chemistry, the density of reactive linkers on the nanoparticle or polymer surface, and the stability of the resulting bond. Research indicates that higher linker density can improve the stability of the conjugate, while the choice between covalent and electrostatic interactions dictates both the initial conjugation efficiency and its longevity [1].
Q2: My conjugation yield is low. Should I consider changing the chemistry? Yes, the conjugation chemistry is a critical variable. Different chemistries offer a trade-off between efficiency and stability. For instance, while electrostatic conjugation can achieve high initial efficiency, covalent bonds (like those formed by maleimide-thiol or DBCO-azide "click" chemistry) provide much greater stability over time [1]. If you are currently using one method, switching to a bioorthogonal chemistry like DBCO-azide SPAAC could significantly improve your yield and product stability [2] [3].
Q3: Are there any stability concerns with the functional groups in Azide-PEG6-Tos? The azide (N₃) group is generally stable under a wide range of conditions, which is why it is so useful in bioconjugation [4] [3]. However, organic azides, like the products of your conjugation, can be reduced to primary amines by agents like LiAlH₄ or through catalytic hydrogenation. The tosyl group is a good leaving group for nucleophilic substitution reactions [5]. Always handle azide salts with care, especially on a large scale or in the presence of heavy metals, as they can form explosive compounds [4].
Q4: How does the PEG spacer in this compound help? The 6-unit polyethylene glycol (PEG) chain is a hydrophilic spacer that increases the solubility of the molecule in aqueous media, which is crucial for reactions in biological buffers. Furthermore, the PEG chain provides steric flexibility, which can help the azide and tosyl groups better access their reaction partners, potentially improving conjugation yield [5].
The choice of chemistry is a fundamental decision. The table below summarizes two high-performing, bioorthogonal strategies relevant to using this compound.
| Feature | Maleimide-Thiol Conjugation | DBCO-Azide SPAAC |
|---|---|---|
| Reaction Type | Michael addition [2] | Strain-promoted azide-alkyne cycloaddition (SPAAC) [2] [3] |
| Mechanism | Thiol group on cysteine attacks maleimide ring [2] | Cyclooctyne (DBCO) strain drives reaction with azide without a catalyst [2] [3] |
| Key Advantage | Efficient and widely used [2] | Bioorthogonal; fast and specific under physiological conditions without toxic copper catalyst [2] [3] |
| Key Limitation | Linkage can be unstable in vivo due to thiol exchange with glutathione and albumin ("retro-Michael" reaction) [2] | DBCO reagents are typically more expensive than maleimide reagents [3] |
| Impact on PK/PD | Conjugates clear more rapidly from filtration organs (e.g., kidney) [2] | Conjugates show longer retention in off-target organs like the liver and spleen [2] |
The following diagram outlines a general workflow for developing and troubleshooting a conjugation strategy, integrating the concepts discussed above.
The core difference between these linkers lies in their terminal functional groups, which dictates their reactivity and subsequent use.
| Property | Azide-PEG6-Tos | Tos-PEG6-acid |
|---|---|---|
| CAS Number | 906007-10-1 [1] [2] [3] | 2803338-37-4 [4] |
| Molecular Formula | C₁₉H₃₁N₃O₈S [2] [3] | C₂₀H₃₂O₁₀S [4] |
| Molecular Weight | 461.53 g/mol [2] [3] | 464.53 g/mol [4] |
| Functional Group 1 | Azide (N₃) [1] [2] [5] | Tosylate (OTs) [4] |
| Functional Group 2 | Tosylate (OTs) [1] [2] | Carboxylic Acid (COOH) [4] |
| Primary Reactivity of Group 1 | Click Chemistry (e.g., with alkynes) [2] | Nucleophilic Substitution [4] |
| Primary Reactivity of Group 2 | Nucleophilic Substitution [6] [1] | Amide Coupling (with amines) [4] |
| PEG Chain Length | 6 units [1] [2] | 6 units [4] |
| Linker Type | Non-cleavable [5] | Information not specific in sources |
| Common Applications | PROTAC synthesis, Bioconjugation, Drug Delivery [2] [5] [3] | Biochemical Assay Reagent [4] |
The distinct functional groups on these linkers require different experimental approaches for conjugation.
This linker enables orthogonal conjugation strategies, meaning its two reactive groups can be modified sequentially under different conditions without interfering with each other.
The following diagram illustrates the two-step conjugation workflow possible with a heterobifunctional linker like this compound:
This linker is also heterobifunctional but pairs the electrophilic tosylate with a carboxylic acid, which requires activation before it can react with nucleophiles.
The choice between these linkers depends entirely on the functional groups present on the molecules you wish to conjugate.
Choose this compound when:
Choose Tos-PEG6-acid when:
When planning your experiments, please keep the following points in mind:
The choice between Azide-PEG4-Tos and Azide-PEG6-Tos is often determined by the specific demands of the biological system or conjugate being developed. The length of the PEG spacer impacts solubility, steric hindrance, and the ability to span distances between molecular entities.
| Application | Azide-PEG4-Tos | This compound |
|---|---|---|
| Solubility Enhancement | PEG4 spacer increases solubility in aqueous media [1]. | 6 PEG units provide greater solubility in aqueous media [2]. |
| Steric Hindrance | PEG4 spacer reduces steric hindrance, improving reaction efficiency [3]. | The longer PEG6 spacer further reduces steric hindrance. |
| PROTAC Linker | Suitable for creating more constrained systems [4]. | A gold-standard length that often provides an optimal balance of flexibility and reach for ternary complex formation [4] [5]. |
| Spanning Distance | Imposes a near-rigid span, useful for buried or sterically congested pockets [4]. | Comfortably crosses most reported ternary complex structures in PROTACs [4]. |
The experimental protocols for using Azide-PEG4-Tos and this compound are fundamentally similar, as they share the same reactive groups. The main difference in experimental design would be the choice of linker length based on the application needs discussed above.
The workflow for a typical bioconjugation experiment using these linkers can be summarized as follows:
To summarize the selection criteria:
The core challenge in analyzing PEG linkers like Azide-PEG6-Tos is that PEG molecules lack strong chromophores, making them difficult to detect with standard UV detectors [1]. Therefore, the choice of detection method is critical.
The table below summarizes the key HPLC detection techniques applicable to PEG analysis:
| Detection Method | Principle | Suitability for this compound |
|---|---|---|
| Refractive Index Detection (RID) | Measures changes in the mobile phase's refractive index [1]. | Well-suited for quantifying PEG concentration, as it is a universal detector [1]. |
| Evaporative Light Scattering Detection (ELSD) | Detects non-volatile analyte particles after solvent evaporation [1]. | Excellent choice; only requires the analyte to be less volatile than the solvent [1]. |
| Mass Spectrometry (MS) | Separates and identifies ions based on their mass-to-charge ratio [1]. | Ideal for confirmation; provides precise molecular weight data to identify PEG length and impurities [1]. |
| UV/Vis Detection | Measures absorption of ultraviolet or visible light [1]. | Less sensitive for pure PEG; can be used if the molecule is derivatized with a UV-absorbing group [1]. |
For a robust analysis, HPLC-ELSD or HPLC-RID are often the most practical primary methods, with HPLC-MS providing definitive confirmation of impurities [1].
The following diagram illustrates a general experimental workflow you could adapt for analyzing this compound using the detection methods discussed:
In advanced applications like PROTAC development, linker purity is not a luxury but an experimental prerequisite [2].
Since the direct comparative data you sought is not available in the public domain, here are steps you could take to create your own objective guide:
| Compound Name | Functional Groups | Unique Features & Applications |
|---|---|---|
| Azide-PEG6-Tos [1] | Azide, Tosylate | Heterobifunctional; tosylate is good leaving group for nucleophilic substitution; non-cleavable linker. |
| Azide-PEG3-OH [1] | Azide, Hydroxyl | Shorter PEG chain; more hydrophilic. |
| Azide-PEG4-OH [1] | Azide, Hydroxyl | Intermediate PEG length; versatile. |
| Azido-PEG11-Amine [1] | Azide, Amine | Longer PEG chain; suitable for amine coupling. |
| Azide-PEG-NHS Ester [1] | Azide, NHS Ester | Reactive NHS group for stable amide bonds with primary amines. |
| Mal-PEG-Azide [1] | Maleimide, Azide | Maleimide allows specific thiol coupling; for protein/peptide conjugation. |
| PEG DBCO Derivatives [2] | DBCO, various (e.g., NHS, Maleimide) | For copper-free click chemistry with azides; better biocompatibility. |
The alternatives to this compound largely fall into two categories: those for standard copper-catalyzed reactions and those for copper-free bioorthogonal chemistry [3].
The diagram below illustrates the general workflow for using these reagents in bioconjugation.
Your choice of reagent depends heavily on your experimental goals and the biomolecules you are working with.
The table below summarizes the core differences between these two reagents based on the available product information.
| Feature | Azide-PEG6-Tos | NHS-PEG-Azide (e.g., NHS-PEG4-Azide) |
|---|---|---|
| Core Structure | Azide group + Tosylate (Tos) group, separated by a 6-unit PEG spacer [1] [2] [3] | NHS Ester group + Azide group, separated by a 4-unit PEG spacer [4] [5] |
| Primary Reactive Groups | Azide (N₃) and Tosylate [1] [2] | NHS Ester and Azide (N₃) [4] [5] |
| Primary Function | Bifunctional linker for click chemistry and nucleophilic substitution [1] [2] | Bifunctional crosslinker for amine conjugation and click chemistry [4] [5] |
| Key Reaction 1 | Click Chemistry (CuAAC or SPAAC) via the Azide group [1] [2] | Amine conjugation via NHS Ester [4] [6] |
| Key Reaction 2 | Nucleophilic substitution (e.g., with amines, alcohols) via the Tosylate group [1] [2] | Click Chemistry (CuAAC, SPAAC, or Staudinger) via the Azide group [4] [5] |
| Common Applications | Synthesis of PROTACs; introducing PEG/azide functionality via substitution [1] [3] | Derivatizing proteins, peptides, or amine-coated surfaces for subsequent conjugation [4] [5] |
| PEG Spacer Length | ~6 ethylene oxide units (PEG6) | ~4 ethylene oxide units (PEG4), 18.9 Å spacer arm [4] |
| Molecular Weight | 461.53 g/mol [1] [3] | 388.37 g/mol [4] [5] |
| Physical Form | Colorless to light yellow liquid [1] [3] | Liquid (oil) [4] [5] |
| Solubility | Information not specific, but PEG generally increases aqueous solubility [1] | Soluble in DMSO, DMF, DCM [4] [5] |
| Storage | Store at -20°C (in solvent) [1] | Store at -20°C, protected from light and moisture [4] [5] |
While both molecules contain a PEG spacer and an azide group, their second reactive group dictates their primary application.
The following diagram illustrates the different reaction pathways and applications for these two reagents:
The experimental approach for these reagents differs significantly. Here are the key protocols based on general practices for these chemical groups.
For NHS-PEG-Azide (Protein Modification) [4] [6]:
For this compound (Nucleophilic Substitution) [1] [2]:
Your choice between these reagents is straightforward and depends entirely on your starting material and goal:
PROTACs (Proteolysis Targeting Chimeras) represent a revolutionary approach in targeted protein degradation that has gained significant traction in drug discovery and chemical biology. These heterobifunctional molecules consist of three fundamental components: a warhead that binds to a protein of interest (POI), an E3 ubiquitin ligase-recruiting ligand, and a chemical linker that connects these two moieties [1] [2]. Unlike traditional small-molecule inhibitors that operate through occupancy-driven pharmacology, PROTACs function through an event-driven mechanism by promoting the ubiquitination and subsequent proteasomal degradation of target proteins [1]. This catalytic mode of action allows PROTACs to exert therapeutic effects at significantly lower concentrations than conventional inhibitors, potentially down to picomolar ranges [1].
The linker component in PROTAC design has evolved from being considered a mere passive spacer to recognized as a critical determinant of PROTAC efficacy and drug-like properties [3]. Optimizing the linker is now understood to be an integral part of PROTAC design rather than a secondary consideration, as it directly influences whether a PROTAC will transition from a chemical novelty to a druggable compound [3]. The linker must satisfy multiple geometric, electronic, and pharmacokinetic requirements: it must span the distance between two proteins without causing steric clashes with their surfaces, possess sufficient polarity to ensure solubility without compromising permeability, and demonstrate adequate metabolic stability to survive first-pass effects and achieve measurable degradation levels [3]. Contemporary research has revealed that even single-atom modifications in the linker region, such as replacing a phenyl ring with a pyridyl group, can reverse isoform specificity or dramatically improve oral bioavailability [3].
This compound is a specialized PROTAC linker that incorporates distinct functional groups connected through a polyethylene glycol (PEG) spacer. Its chemical structure consists of an azide (N₃) group on one terminus, a tosyl (p-toluenesulfonyl) group on the opposite terminus, and a hexaethylene glycol (PEG6) chain bridging these functional groups [4] [5]. This configuration results in a molecular weight of 461.53 g/mol and a chemical formula of C₁₉H₃₁N₃O₈S [4]. The CAS registry number 906007-10-1 uniquely identifies this compound in chemical databases and commercial catalogs [4] [5].
The azide group serves as a versatile handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, commonly known as click chemistry, enabling efficient conjugation with alkyne-containing molecules [4] [6]. This reaction forms a stable 1,2,3-triazole linkage that functions as a rigid bioisostere for amide bonds while offering enhanced metabolic stability [7]. The tosyl group acts as an excellent leaving group in nucleophilic substitution reactions, allowing displacement by amines, thiols, or alcohols to form stable covalent linkages [6]. This dual functionality provides researchers with orthogonal conjugation strategies for constructing PROTAC molecules in a modular fashion.
The PEG6 spacer in this compound consists of six repeating ethylene oxide units, which impart significant aqueous solubility and enhanced hydrophilicity to the resulting PROTAC conjugates [4] [6]. This property addresses a common challenge in PROTAC development—poor solubility of primarily hydrophobic constructs—thereby improving compatibility with physiological environments and assay conditions. The flexible nature of the PEG chain allows substantial conformational freedom, enabling the connected ligands to explore spatial orientations and potentially find optimal binding configurations within the ternary complex [3] [2].
This compound is commercially available from specialized suppliers such as MedChemExpress and Creative Biolabs, with typical purity specifications of ≥95% [4] [5]. Recommended storage conditions involve maintaining the compound at -20°C to preserve stability, particularly in solution form where it should be used within one month when stored at -20°C or within six months at -80°C [4]. The compound is classified as a non-cleavable linker, meaning it remains intact under physiological conditions and does not rely on enzymatic activity or environmental triggers for release [5].
Table 1: Comparative Analysis of Major PROTAC Linker Classes
| Linker Type | Structural Features | Key Advantages | Major Limitations | Research Prevalence |
|---|---|---|---|---|
| PEG-Based (e.g., this compound) | Flexible ethylene glycol repeats with functional end groups | Excellent hydrophilicity, enhanced solubility, conformational flexibility [3] [2] | Reduced metabolic stability, synthetic complexity, high polar surface area at longer lengths [3] [2] | ~55% of published research [8] |
| Alkyl-Based | Straight or branched carbon chains, optionally with heteroatoms | Low molecular weight, high permeability, synthetic accessibility [3] [2] | High hydrophobicity, susceptibility to ω-oxidation, limited solubility [3] [2] | ~30% of published research [8] |
| Aromatic-Based | Phenyl, biphenyl, or phenyl-ethynyl units | Conformational rigidity, enhanced ternary complex stability via π-π interactions [3] [2] | Poor solubility, aggregation propensity, high melting points [3] | Limited quantitative data |
| Nitrogen-Containing Heterocycles | Pyridine, piperazine, triazole, or morpholine rings | Polarity control, H-bonding capability, metabolic robustness, pH-sensitive ionization [3] [7] | Potential basicity issues, synthetic complexity in some cases [3] | Growing popularity in modern research [3] |
Table 2: Functional Characteristics and Experimental Performance Metrics
| Linker Property | This compound | Alkyl Linkers | Aromatic Linkers | Heterocyclic Linkers |
|---|---|---|---|---|
| Solubility Profile | High aqueous solubility [4] [6] | Low to moderate, decreases with length [3] | Generally poor [3] | Moderate to good, tunable [3] |
| Metabolic Stability | Moderate (ether oxidation) [2] | Low (susceptible to ω-oxidation) [3] | High (resistant to oxidation) [3] | High (electron-deficient rings) [3] |
| Membrane Permeability | Moderate (polar surface area) [3] | High (low polarity) [3] | Variable (depends on substituents) [3] | Tunable (pH-dependent ionization) [3] |
| Ternary Complex Stabilization | Conformational flexibility [2] | Entropic penalty due to flexibility [3] | High through π-π interactions [3] [2] | Directional H-bonding capability [3] |
| Synthetic Accessibility | High (commercial availability, click chemistry) [4] [7] | High (simple alkyl chains) [3] | Moderate (cross-coupling reactions) [3] | Variable (depends on heterocycle) [3] |
The comparative data reveals that PEG-based linkers like this compound dominate research applications (approximately 55% of published studies) due to their favorable solubility characteristics and synthetic versatility [8]. Alkyl linkers follow in prevalence (approximately 30%) despite their metabolic limitations, primarily due to their minimal molecular weight overhead and excellent membrane permeability [3] [8]. The emerging focus on nitrogen-containing heterocycles reflects a trend toward more sophisticated linker designs that balance multiple physicochemical parameters while introducing beneficial interactions with protein surfaces [3].
The experimental evaluation of PROTAC linkers involves multidisciplinary approaches that assess both molecular-level interactions and functional outcomes. Structural biology techniques including X-ray crystallography and cryo-electron microscopy provide high-resolution insights into how linkers position the E3 ligase and target protein in productive orientations [3] [1]. These methods can reveal critical atomic interactions, such as how PEG ether oxygens form hydrogen bonds with protein residues (e.g., with His437 in BRD4BD2) or how aromatic linkers engage in π-π stacking with phenylalanine, tyrosine, or histidine side chains at the protein-protein interface [3] [7].
Cellular degradation assays represent the core functional assessment for PROTAC linkers. These experiments typically involve treating relevant cell lines with serial dilutions of PROTAC compounds and measuring target protein levels over time using western blotting or immunofluorescence [1]. The resulting data generates DC₅₀ values (concentration required for 50% degradation) and Dmax (maximum degradation achieved) that enable quantitative comparison of linker efficacy [1]. For example, researchers have observed that incremental changes in linker length—as small as a single ethylene glycol unit in PEG linkers or 3 atoms in other contexts—can convert dual EGFR/HER2 selectivity to EGFR-specific degradation or shift specificity between CRABP-I and CRABP-II isoforms [7]. These findings underscore the exquisite sensitivity of degradation profiles to linker parameters.
Figure 1: PROTAC Mechanism of Action Diagram - This illustration shows how the linker enables the formation of a ternary complex between the target protein and E3 ligase, leading to ubiquitination and subsequent degradation.
Comprehensive linker assessment includes detailed physicochemical characterization to evaluate drug-like properties. Solubility measurements determine the concentration of PROTACs in aqueous buffers, with PEG linkers like this compound typically demonstrating superior performance in this parameter [3] [4]. Permeability assays using Caco-2 cell monolayers or artificial membranes (PAMPA) assess the ability of PROTACs to cross biological barriers, where alkyl linkers generally excel due to their hydrophobic character, while PEG-based linkers show more variable results depending on length and molecular weight [3].
Metabolic stability studies employ liver microsomes or hepatocytes to identify susceptible sites in the linker region [3]. Alkyl chains frequently undergo ω-oxidation by cytochrome P450 enzymes, while PEG chains may experience ether bond cleavage [3] [2]. These vulnerabilities have driven the development of hybrid approaches that incorporate stabilizing elements, such as capping PEG linkers with short rigid motifs or introducing fluorine atoms to block metabolic hot spots [3]. Additionally, plasma stability experiments monitor PROTAC integrity in biological fluids, with non-cleavable linkers like this compound demonstrating superior persistence compared to cleavable alternatives [5].
Figure 2: Experimental Workflow for Linker Evaluation - This diagram outlines the key steps in assessing PROTAC linker performance, from initial physicochemical characterization to functional degradation assays.
This compound finds particular utility in click chemistry applications for PROTAC development, enabling efficient conjugation of E3 ligase ligands and target protein binders through bioorthogonal reactions [4] [7]. The standard CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) protocol involves preparing separate solutions of the azide-containing linker (this compound, 1.0 equiv) and alkyne-functionalized ligand (1.2 equiv) in DMF/t-BuOH/H₂O (3:1:1 ratio) [4]. To this mixture, researchers add sodium ascorbate (0.5 M aqueous solution, 5.0 equiv) as a reducing agent followed by CuSO₄ (0.1 M aqueous solution, 1.0 equiv) as the catalyst [7]. The reaction proceeds at room temperature for 2-12 hours with monitoring by TLC or LC-MS, typically achieving high yields (70-95%) of the triazole-linked conjugate after purification via silica gel chromatography or preparative HPLC [7].
For tosyl displacement reactions, the standard procedure involves dissolving this compound (1.0 equiv) and the nucleophile (amine, thiol, or alcohol, 1.5-3.0 equiv) in anhydrous DMF or acetonitrile [6]. Addition of a base such as DIPEA (N,N-diisopropylethylamine, 2.0-5.0 equiv) facilitates the reaction, which typically requires 4-24 hours at temperatures ranging from room temperature to 60°C depending on nucleophile reactivity [6]. The resulting PEG-linked intermediate can then be further functionalized through the azide handle, demonstrating the utility of this compound in sequential conjugation strategies that streamline PROTAC assembly.
The structure-activity relationships governing this compound performance stem from its dual functionalization and PEG spacer. The PEG length (6 units) represents a compromise between excessive flexibility and insufficient span, as shorter PEG chains may not adequately bridge the distance between protein surfaces while longer chains increase molecular weight and polar surface area beyond optimal ranges for cell permeability [3]. Research indicates that PEG chains exceeding 6-8 units frequently push PROTAC constructs outside the oral absorption window, making this compound particularly suitable for initial optimization campaigns [3].
The triazole ring formed during click chemistry conjugation contributes more than just connectivity—it introduces a metabolically stable heterocycle with moderate dipole character that can participate in van der Waals interactions and weak hydrogen bonding with protein surfaces [7]. Comparative studies have demonstrated that triazole-containing linkers can outperform simpler alkyl chains in degradation efficiency, as observed in wogonin-based PROTACs targeting CDK9, where the triazole linker resulted in higher degradation efficacy [7]. This enhanced performance likely derives from the balanced physicochemical properties and restricted conformational flexibility imparted by the triazole ring.
The optimal choice of PROTAC linker depends on multiple factors including target protein characteristics, E3 ligase selection, and desired pharmacokinetic properties. Based on the comparative analysis, the following guidelines emerge for researcher consideration:
Prioritize PEG-based linkers like this compound when solubility enhancement represents the primary challenge, particularly during early-stage optimization when ternary complex formation requirements remain undefined [3] [2]. The conformational flexibility of PEG spacers allows sampling of multiple orientations, increasing the probability of identifying productive binding modes.
Select alkyl linkers when membrane permeability represents the limiting factor for cellular activity, particularly for targets requiring blood-brain barrier penetration or extensive tissue distribution [3]. However, incorporate stabilizing elements such as amide groups or rigid caps to mitigate oxidative metabolism concerns [3].
Employ aromatic or heterocyclic linkers when ternary complex stabilization requires additional interactions or when metabolic stability takes precedence over other considerations [3] [2]. These linkers demonstrate particular utility when structural information suggests opportunities for π-π stacking or directed hydrogen bonding at the protein-protein interface.
Utilize click chemistry-compatible linkers like this compound for systematic optimization campaigns that require rapid generation of analog libraries with varied warhead-ligand combinations [4] [7]. The orthogonality of azide chemistry enables modular assembly approaches that accelerate structure-activity relationship studies.
This compound offers researchers several distinct advantages, including exceptional modularity through orthogonal conjugation chemistry, enhanced aqueous solubility imparted by the PEG spacer, and commercial availability from multiple suppliers [4] [5] [6]. These characteristics make it particularly valuable for preliminary PROTAC development and library synthesis where optimal linker parameters remain unknown.
The limitations of this compound primarily relate to the inherent constraints of PEG-based linkers, including potential metabolic instability of ether linkages, conformational flexibility that may entropically penalize ternary complex formation, and increased polar surface area that can limit membrane permeability in some contexts [3] [2]. Additionally, the non-cleavable nature of this compound may be suboptimal for applications requiring traceless release of active components [5].
This compound is a heterobifunctional polyethylene glycol derivative. Its structure features an azide group (N₃) at one end and a tosylate group (OTs) at the other, connected by a hexaethylene glycol spacer (PEG6) [1] [2].
The table below compares this compound with other commonly used azide-functionalized PEG linkers to highlight key performance differences.
| Compound Name | Functional Groups | PEG Units (Approx.) | Key Features & Performance |
|---|---|---|---|
| This compound | Azide (N₃), Tosylate (OTs) | 6 | Excellent solubility; stable, non-cleavable linker; dual reactivity for sequential conjugation [1] [3]. |
| Azide-PEG3-OH | Azide (N₃), Hydroxyl (OH) | 3 | Shorter, more hydrophilic; hydroxyl group suitable for further functionalization [1]. |
| Azido-PEG11-Amine | Azide (N₃), Amine (NH₂) | 11 | Longer chain; amine group enables coupling to carboxylated targets [1]. |
| Azide-PEG-NHS Ester | Azide (N₃), NHS Ester | Varies | NHS ester is highly reactive towards amines, suitable for fast bioconjugation [1]. |
| Mal-PEG-Azide | Maleimide, Azide (N₃) | Varies | Maleimide allows specific, rapid coupling to thiols (e.g., cysteine residues in proteins) [1]. |
The performance of this compound is supported by concrete experimental data from published research.
Here are detailed methodologies for validating the two key reactivities of this compound.
This protocol describes the reaction of the tosylate group with a primary amine to form a stable secondary amine linkage.
Workflow:
Procedure:
This protocol describes the copper-catalyzed cycloaddition of the azide group with a terminal alkyne.
Workflow:
Procedure: